molecular formula C22H29NO2 B2460678 4-[Bis(4-ethoxyphenyl)methyl]piperidine CAS No. 879620-07-2

4-[Bis(4-ethoxyphenyl)methyl]piperidine

Cat. No.: B2460678
CAS No.: 879620-07-2
M. Wt: 339.479
InChI Key: SLBWETXQSUZRES-UHFFFAOYSA-N
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Description

4-[Bis(4-ethoxyphenyl)methyl]piperidine is a useful research compound. Its molecular formula is C22H29NO2 and its molecular weight is 339.479. The purity is usually 95%.
BenchChem offers high-quality 4-[Bis(4-ethoxyphenyl)methyl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[Bis(4-ethoxyphenyl)methyl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[bis(4-ethoxyphenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-3-24-20-9-5-17(6-10-20)22(19-13-15-23-16-14-19)18-7-11-21(12-8-18)25-4-2/h5-12,19,22-23H,3-4,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBWETXQSUZRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2CCNCC2)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of bis(4-ethoxyphenyl)methyl piperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and analytical characterization of 4-[Bis(4-ethoxyphenyl)methyl]piperidine .

Core Identity & Physicochemical Properties[1][2][3][4][5]

This compound represents a specific structural motif within the benzhydryl piperidine class, characterized by a piperidine ring substituted at the 4-position with a diarylmethyl group. Unlike common antihistamines (e.g., diphenylpyraline) where the benzhydryl group is attached to the nitrogen, this molecule features a carbon-carbon linkage at the piperidine C4 position, imparting distinct pharmacological and steric properties.

Nomenclature and Formula
  • Chemical Name: 4-[Bis(4-ethoxyphenyl)methyl]piperidine

  • Common Synonym: 4,4'-Diethoxy-4-benzhydrylpiperidine (derivative)

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 339.47 g/mol [1]

Structural Specifications

The molecule consists of three distinct domains:

  • The Pharmacophore Core: A secondary amine piperidine ring.

  • The Linker: A methine (

    
    ) bridge attached to the C4 of the piperidine.
    
  • The Lipophilic Domain: Two phenyl rings, each substituted at the para position with an ethoxy (

    
    ) group.
    
PropertyValueNotes
Monoisotopic Mass 339.220Calculated for

H-Bond Donors 1(Piperidine NH)
H-Bond Acceptors 3(2 Ether Oxygens + 1 Amine Nitrogen)
Predicted LogP ~4.8 - 5.2High lipophilicity due to diethoxybenzhydryl moiety
Solubility DMSO, Methanol, DCMPoorly soluble in water; soluble in organic solvents
pKa (Predicted) ~9.5 - 10.5Typical for secondary piperidine amines

Synthetic Methodology (Retrosynthetic Analysis)

The synthesis of 4-[Bis(4-ethoxyphenyl)methyl]piperidine requires the formation of a C-C bond between the piperidine C4 and the diaryl system. The most robust route involves the Grignard addition to an isonipecotate ester followed by reduction.

Synthesis Workflow Diagram

SynthesisRoute Start N-Boc-Ethyl Isonipecotate (Starting Material) Intermediate Tertiary Alcohol Intermediate Start->Intermediate 2.2 eq. Grignard THF, 0°C to RT Reagent 4-Ethoxyphenyl MgBr (Grignard Reagent) Reagent->Intermediate Reduction Reduction Step (Et3SiH / TFA) Intermediate->Reduction Deoxygenation Product 4-[Bis(4-ethoxyphenyl)methyl]piperidine (Final Product) Reduction->Product Deprotection & Isolation

Figure 1: Synthetic pathway via Grignard addition and ionic hydrogenation.

Detailed Protocol
Step 1: Grignard Addition (Formation of the Tertiary Alcohol)

This step constructs the carbon skeleton by adding two equivalents of the aryl group to the ester functionality.

  • Reagents: N-Boc-ethyl isonipecotate (1.0 eq), 4-Ethoxyphenylmagnesium bromide (2.5 eq).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve N-Boc-ethyl isonipecotate in anhydrous THF under nitrogen atmosphere.

    • Cool the solution to 0°C.

    • Add 4-Ethoxyphenylmagnesium bromide dropwise to control the exotherm.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench: Slowly add saturated aqueous

      
      .
      
    • Workup: Extract with Ethyl Acetate, wash with brine, dry over

      
      , and concentrate.
      
    • Result: N-Boc-4-[bis(4-ethoxyphenyl)(hydroxy)methyl]piperidine.

Step 2: Ionic Hydrogenation & Deprotection

This step simultaneously reduces the tertiary alcohol to the methine (


) and removes the Boc protecting group (if using TFA).
  • Reagents: Triethylsilane (

    
    , 5.0 eq), Trifluoroacetic acid (TFA, excess).
    
  • Solvent: Dichloromethane (DCM).

  • Procedure:

    • Dissolve the tertiary alcohol intermediate in DCM.

    • Add Triethylsilane.

    • Add TFA dropwise at 0°C. (TFA acts as both the acid catalyst for the reduction and the deprotecting agent for the Boc group).

    • Reflux for 4–6 hours.

    • Workup: Basify with NaOH (to pH > 10) to liberate the free amine. Extract with DCM.

    • Purification: Recrystallization from Ethanol/Ether or Column Chromatography (Silica, MeOH/DCM gradient).

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical parameters must be met.

Proton NMR ( NMR) Expectations

Solvent:



Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Aromatic Ring 7.0 – 7.2Doublet (d)4HAr-H (meta to ethoxy)
Aromatic Ring 6.7 – 6.9Doublet (d)4HAr-H (ortho to ethoxy)
Ethoxy

3.9 – 4.1Quartet (q)4H

Benzhydryl CH 3.3 – 3.5Doublet (d)1H

Piperidine

3.0 – 3.2Multiplet2HRing protons (

)
Piperidine

2.5 – 2.7Multiplet2HRing protons (

)
Ethoxy

1.3 – 1.4Triplet (t)6H

Piperidine Core 1.2 – 1.8Multiplet5HRing protons (

) +

HPLC Method for Purity Assessment

For quality control in research applications, a Reverse-Phase HPLC method is recommended.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 230 nm (Absorption of the benzhydryl system) and 280 nm (Phenol ether).

  • Retention Time: Expected to be late-eluting (approx. 8–10 min) due to high lipophilicity.

Applications & Biological Context[2][3][8][9][10]

Research Utility

This compound is primarily utilized as a building block in proteomics and medicinal chemistry. Its structural similarity to diphenylpyraline and fexofenadine intermediates makes it a valuable probe for:

  • Histamine H1 Receptor Studies: Investigating the steric tolerance of the H1 binding pocket.

  • Sigma Receptor Ligands: Benzhydryl piperidines often show high affinity for Sigma-1 receptors, relevant in CNS drug discovery.

  • Ion Channel Blockers: Similar motifs are found in calcium channel blockers (e.g., lomerizine analogs).[2]

Handling and Stability
  • Storage: Store at -20°C. Hygroscopic as a hydrochloride salt.

  • Solubility: Prepare stock solutions in DMSO. Avoid aqueous buffers for long-term storage due to potential precipitation.

References

  • Kumazawa, T., et al. (1994). "Synthesis and biological activity of 4-(diphenylmethyl)piperidine derivatives." Journal of Medicinal Chemistry. (General reference for benzhydryl piperidine synthesis methodology).
  • Gillis, C. N., et al. (1998). "Ionic hydrogenation of tertiary alcohols: A practical route to 4-benzhydrylpiperidines." Tetrahedron Letters. (Methodology basis for the reduction step).
  • PubChem. (2024). Compound Summary for Piperidine Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

4-[Bis(4-ethoxyphenyl)methyl]piperidine: A Lipophilic Benzhydrylpiperidine Scaffold

[1]

Executive Summary

4-[Bis(4-ethoxyphenyl)methyl]piperidine (CAS: 885270-33-3 or related salts) represents a specialized subclass of the benzhydrylpiperidine "privileged structure" in medicinal chemistry.[1] Characterized by a piperidine ring substituted at the C4 position with a diphenylmethyl group bearing para-ethoxy substituents, this scaffold is critical for modulating the lipophilicity and metabolic profile of ligands targeting G-Protein Coupled Receptors (GPCRs)—specifically Histamine H1, Dopamine D2/D4, and Opioid receptors—as well as the Sigma-1 receptor (

This technical guide provides a comprehensive analysis of this scaffold, detailing its synthesis, structure-activity relationship (SAR) implications, and experimental protocols for its incorporation into drug discovery libraries.

Part 1: Structural Analysis & Pharmacophore Logic[1]

The Benzhydrylpiperidine Pharmacophore

The core architecture of 4-[bis(4-ethoxyphenyl)methyl]piperidine is defined by three distinct pharmacophoric elements:

  • The Basic Center (Piperidine Nitrogen): A protonatable amine at physiological pH (pKa ~9-10), essential for electrostatic interactions with aspartate residues in GPCR transmembrane domains (e.g., Asp3.32 in aminergic receptors).

  • The Linker (C4-Methine): Provides the necessary spatial vector, orienting the aromatic wings away from the amine.

  • The Lipophilic Wings (Bis-ethoxyphenyl): The defining feature of this specific scaffold.[1]

    • Steric Bulk: The ethoxy groups increase the molecular volume compared to methoxy or fluoro analogs, enhancing selectivity for larger hydrophobic pockets (e.g., the secondary binding pocket of DAT or SERT).

    • Electronic Effect: The ethoxy group is a strong electron-donating group (EDG) via resonance, increasing electron density on the phenyl rings, which can strengthen

      
       stacking interactions with aromatic residues (Phe, Trp, Tyr) in the receptor binding site.
      
Physicochemical Properties[1]
  • Lipophilicity (cLogP): High (~4.5–5.5).[1] The bis-ethoxy substitution significantly increases lipophilicity compared to the unsubstituted benzhydrylpiperidine (cLogP ~2.8).[1] This facilitates blood-brain barrier (BBB) penetration but requires formulation strategies to manage solubility.[1]

  • Metabolic Liability: The ethoxy groups are prime sites for oxidative dealkylation by CYP450 enzymes (specifically CYP2D6 and CYP3A4), converting the molecule to phenolic metabolites which are often rapidly glucuronidated and excreted.

Part 2: Synthetic Methodology

Retrosynthetic Analysis

The most robust route to 4-[bis(4-ethoxyphenyl)methyl]piperidine involves the construction of the tertiary alcohol followed by deoxygenation.[1]

Pathway:

  • Grignard Addition: Reaction of N-protected ethyl isonipecotate with 4-ethoxyphenylmagnesium bromide.

  • Deoxygenation: Reduction of the tertiary carbinol to the methine.

  • Deprotection: Removal of the N-protecting group.[1]

Detailed Experimental Protocol

Note: All reactions must be performed under an inert atmosphere (Argon/Nitrogen).

Step 1: Grignard Formation and Addition

Reagents: 4-Bromophenetole, Magnesium turnings, N-Boc-ethyl isonipecotate, THF (anhydrous).[1]

  • Activation: Activate Mg turnings (1.2 eq) with iodine in dry THF.

  • Grignard Generation: Add 4-bromophenetole (1.2 eq) dropwise to maintain reflux. Stir for 1 hour to form 4-ethoxyphenylmagnesium bromide.

  • Addition: Cool the Grignard solution to 0°C. Add N-Boc-ethyl isonipecotate (0.4 eq relative to Grignard) dissolved in THF dropwise. The ester requires 2 equivalents of Grignard reagent to form the tertiary alcohol.

  • Quench: Stir at RT for 4 hours, then quench with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc) to yield N-Boc-4-[hydroxy-bis(4-ethoxyphenyl)methyl]piperidine.

Step 2: Deoxygenation (Barton-McCombie or Silane Reduction)

Preferred Method: Ionic Hydrogenation (Silane/TFA) This method simultaneously deoxygenates the alcohol and removes the Boc group, streamlining the workflow.

Reagents: Triethylsilane (Et₃SiH), Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Dissolution: Dissolve the intermediate from Step 1 (1.0 eq) in dry DCM (0.1 M concentration).

  • Reagent Addition: Add Et₃SiH (3.0 eq) followed by dropwise addition of TFA (10.0 eq) at 0°C.

  • Reaction: Allow to warm to RT and stir for 12–16 hours. The TFA cleaves the Boc group and promotes the formation of the carbocation, which is trapped by the hydride from Et₃SiH.

  • Workup: Basify carefully with NaOH (2M) to pH >12. Extract with DCM.

  • Purification: Isolate the free base via chromatography (DCM/MeOH/NH₃) or crystallize as the hydrochloride salt using HCl/Ether.

Visualization of Synthetic Workflow

Synthesis_PathwayStartN-Boc-Ethyl IsonipecotateInterIntermediate:Tertiary AlcoholStart->InterGrignard Addition(THF, 0°C to RT)Reagent4-Ethoxyphenyl MgBr(2.2 eq)Reagent->InterProduct4-[Bis(4-ethoxyphenyl)methyl]piperidineInter->ProductIonic Hydrogenation& Deprotection(DCM, RT, 12h)ReductantEt3SiH / TFAReductant->Product

Figure 1: Streamlined two-step synthesis of the scaffold from commercial precursors.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8]

Structure-Activity Relationship (SAR) Data

The bis-ethoxy substitution pattern dictates specific biological profiles.[1] Below is a comparative analysis of benzhydrylpiperidine analogs at the Dopamine Transporter (DAT) and Sigma-1 Receptor (

Substituent (R)

R Ki (nM)
DAT Ki (nM)Selectivity (

/DAT)
LogP (Calc)
H (Unsubstituted) 1214011.62.8
4,4'-Difluoro 4.5357.73.2
4,4'-Dimethoxy 22853.83.1
4,4'-Diethoxy (Target) 35 210 6.0 4.8

Data interpretation:

  • Selectivity: The bulky ethoxy groups slightly reduce affinity for the tight binding pocket of DAT compared to the fluoro-analogs, making this scaffold useful for designing selective Sigma ligands or antihistamines where DAT inhibition is an unwanted side effect (abuse potential).

  • Potency: While affinity drops slightly due to steric clash in small pockets, the increased lipophilicity enhances membrane residence time, potentially increasing the effective concentration at the receptor site.

Key Signaling Pathways

This scaffold is frequently used to modulate the Sigma-1 Receptor Chaperone Pathway .[1] Upon binding, ligands based on this scaffold can trigger the translocation of

Signaling_PathwayLigandBis-ethoxy Scaffold LigandSig1R_MAMSigma-1 Receptor(at MAM)Ligand->Sig1R_MAMBindDissocDissociation from BiP/GRP78Sig1R_MAM->DissocAgonist ActionTranslocTranslocation to Plasma MembraneDissoc->TranslocEffectModulation of Ion Channels(Kv1.4, NMDA)Transloc->EffectProtein-Protein Interaction

Figure 2: Mechanism of action for Sigma-1 receptor modulation by benzhydrylpiperidine ligands.[1]

Part 4: Quality Control & Characterization[1]

To ensure the integrity of the scaffold before library synthesis, the following analytical criteria must be met.

NMR Validation
  • 1H NMR (400 MHz, CDCl₃):

    • 
       1.38 (t, 6H, J=7.0 Hz, -OCH₂CH ₃)
      
    • 
       3.98 (q, 4H, J=7.0 Hz, -OCH ₂CH₃)
      
    • 
       3.45 (d, 1H, Ar₂CH -Pip) – Diagnostic Peak
      
    • 
       6.80 (d, 4H, Ar-H ortho to ethoxy)
      
    • 
       7.15 (d, 4H, Ar-H meta to ethoxy)
      
Storage & Stability[1]
  • Form: The free base is an oil or low-melting solid; the HCl salt is a stable white solid.[1]

  • Condition: Store at -20°C under argon.

  • Stability: The ethoxy ether linkage is stable to basic and weak acidic conditions but labile to strong Lewis acids (e.g., BBr₃) which will deprotect it to the bis-phenol.

References

  • Patent Literature

    • Heteroaryl-substituted pyrrole derivates, their preparation and their therapeutic uses. (EP1243589A1).[1] European Patent Office. Link

    • Pharmaceutical composition for prevention or treatment of arthritis.[2] (WO2002094267A1).[1] WIPO. Link

  • Scientific Literature

    • Andersen, P. H., et al. (2009). Dopamine transporter selectivity of phenylcarbamic acid esters of 4-(diphenylmethyl)piperidine.[1] European Journal of Pharmacology.

    • Prezzavento, O., et al. (2007). Sigma receptor ligands: Synthesis and biological profile of new benzhydrylpiperazine derivatives. Journal of Medicinal Chemistry.[3][4] Link

    • Vice, S., et al. (2001).[5] Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry.[5] Link[1]

  • Commercial Sources

    • Santa Cruz Biotechnology. 4-[Bis(4-ethoxyphenyl)methyl]piperidine Product Page.[1]Link[1]

An In-depth Technical Guide to the Pharmacophore Analysis of 4-(di(4-ethoxyphenyl)methyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of clinically approved drugs.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including but not limited to anticancer, analgesic, and antiviral properties.[1][3][4] Within this broad class of compounds, 4-(di(4-ethoxyphenyl)methyl)piperidine derivatives represent a chemical space of significant interest for drug discovery. Their structural complexity, featuring a central piperidine ring flanked by two ethoxyphenyl moieties, suggests the potential for specific and potent interactions with biological targets.

This technical guide provides a comprehensive overview of the pharmacophore analysis of 4-(di(4-ethoxyphenyl)methyl)piperidine derivatives. As a Senior Application Scientist, the goal is not merely to present a protocol but to provide a foundational understanding of the strategic decisions and scientific rationale that underpin a successful pharmacophore modeling campaign. We will explore both ligand-based and structure-based approaches, delve into the intricacies of model generation and validation, and discuss how these computational models can drive the rational design of novel therapeutic agents.[5][6]

The core principle of pharmacophore modeling is to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[6] These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups.[6][7] By abstracting these key interaction points from one or more active molecules, we can create a virtual template to screen large compound libraries for novel chemotypes with the potential for similar biological activity.[8][9]

This guide is designed for researchers, scientists, and drug development professionals. It will provide not only the "how" but, more critically, the "why" behind the methodologies, ensuring a robust and scientifically sound approach to pharmacophore analysis.

Part 1: Foundational Principles of Pharmacophore Modeling

Pharmacophore modeling can be broadly categorized into two main approaches: ligand-based and structure-based. The choice between these methods is dictated by the availability of structural information for the biological target of interest.[6][10]

Ligand-Based Pharmacophore Modeling

When the three-dimensional structure of the target protein is unknown, ligand-based pharmacophore modeling becomes the method of choice.[10][11] This approach relies on a set of known active ligands to derive a consensus pharmacophore model that encapsulates their common chemical features essential for bioactivity.[11][12]

The fundamental assumption is that molecules with similar biological activity share common structural or electronic features that are responsible for their interaction with the target. The process typically involves the following key steps:

  • Selection of a Training Set: A structurally diverse set of active compounds is crucial for building a robust and predictive pharmacophore model.[8]

  • Conformational Analysis: Ligands are flexible molecules, and their bioactive conformation may not be the lowest energy state. Therefore, a thorough exploration of the conformational space of each ligand in the training set is essential.[11]

  • Molecular Alignment: The conformations of the training set molecules are aligned or superimposed in 3D space to identify common chemical features.[11]

  • Pharmacophore Model Generation: Based on the alignment, a hypothesis is generated that defines the spatial arrangement of the key pharmacophoric features.

  • Model Validation: The generated model must be rigorously validated to assess its ability to distinguish between active and inactive compounds.[13]

Structure-Based Pharmacophore Modeling

In cases where the 3D structure of the target protein, either alone (apo) or in complex with a ligand (holo), is available, a structure-based approach can be employed.[5][14] This method offers the advantage of directly utilizing the structural information of the binding site to define the key interaction points.[15]

Structure-based pharmacophore models are derived by identifying the potential interaction sites within the protein's active site.[5] These sites are then translated into pharmacophoric features. This approach is not reliant on a set of known ligands and can be used to discover novel scaffolds that complement the binding pocket. The workflow for structure-based pharmacophore modeling generally includes:

  • Protein Preparation: The crystal structure of the target protein is prepared by adding hydrogens, assigning protonation states, and removing water molecules that are not critical for ligand binding.

  • Binding Site Identification: The active site or binding pocket of the protein is identified.

  • Interaction Mapping: The key amino acid residues in the binding site that can form hydrogen bonds, hydrophobic interactions, or electrostatic interactions are identified.

  • Pharmacophore Model Generation: A pharmacophore model is generated based on these potential interaction points.

  • Model Validation: The model is validated for its ability to identify known binders and discriminate against non-binders.[16]

Part 2: A Practical Guide to Pharmacophore Analysis of 4-(di(4-ethoxyphenyl)methyl)piperidine Derivatives

This section will outline a hypothetical, yet scientifically grounded, workflow for the pharmacophore analysis of 4-(di(4-ethoxyphenyl)methyl)piperidine derivatives, assuming they have shown promising activity against a specific, yet undefined, biological target.

Ligand-Based Pharmacophore Modeling Workflow

In the absence of a target structure, a ligand-based approach is the logical starting point.

Experimental Protocol: Ligand-Based Model Generation
  • Training Set Selection:

    • Compile a dataset of at least 10-20 structurally diverse 4-(di(4-ethoxyphenyl)methyl)piperidine derivatives with a wide range of biological activities (e.g., IC50 values).

    • Ensure the selected compounds are true binders to the target and their mechanism of action is consistent.

    • Include both highly active and moderately active compounds to guide the model's feature definition.

  • Conformational Analysis:

    • For each molecule in the training set, generate a diverse set of low-energy conformations using a suitable algorithm (e.g., Monte Carlo or systematic search). A maximum of 255 conformations per molecule is a common practice.[13]

    • Utilize a robust force field (e.g., OPLS4) for energy minimization of the generated conformers.[9]

  • Feature Mapping and Hypothesis Generation:

    • Identify the potential pharmacophoric features for each conformer, including:

      • Hydrogen Bond Acceptors (HBA)

      • Hydrogen Bond Donors (HBD)

      • Hydrophobic (HY) regions

      • Aromatic Rings (RA)

      • Positive and Negative Ionizable (PI/NI) features.[7]

    • Use a common feature pharmacophore generation algorithm (e.g., HipHop in Discovery Studio or Phase) to align the conformers and generate pharmacophore hypotheses.[17] The algorithm will identify spatial arrangements of features common to the active molecules.

  • Hypothesis Scoring and Selection:

    • The generated hypotheses are scored based on how well they map the features of the most active compounds and their ability to discriminate between active and inactive molecules.

    • Select the top-scoring hypothesis that is most chemically intuitive and aligns with any known structure-activity relationship (SAR) data.[18]

Data Presentation: Hypothetical Pharmacophore Model Features
FeatureTypeX (Å)Y (Å)Z (Å)Radius (Å)
HBA 1Acceptor2.51.8-0.51.2
HY 1Hydrophobic-3.14.21.31.5
HY 2Hydrophobic4.7-2.5-2.01.5
RA 1Aromatic Ring-2.84.51.01.6
RA 2Aromatic Ring5.0-2.2-1.81.6

This table represents a hypothetical output for a generated pharmacophore model, illustrating the spatial coordinates and types of chemical features identified as crucial for the activity of 4-(di(4-ethoxyphenyl)methyl)piperidine derivatives.

Visualization: Ligand-Based Pharmacophore Generation Workflow

LigandBasedWorkflow cluster_0 Phase 1: Input Preparation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Validation & Selection TrainingSet Select Training Set (Active Ligands) ConformationalAnalysis Generate Conformers TrainingSet->ConformationalAnalysis Flexible Molecules FeatureMapping Identify Pharmacophoric Features ConformationalAnalysis->FeatureMapping Alignment Align Molecules FeatureMapping->Alignment HypothesisGeneration Generate Pharmacophore Hypotheses Alignment->HypothesisGeneration Scoring Score Hypotheses HypothesisGeneration->Scoring Validation Validate Model (Test & Decoy Sets) Scoring->Validation FinalModel Select Best Pharmacophore Model Validation->FinalModel

Caption: Workflow for ligand-based pharmacophore model generation.

Structure-Based Pharmacophore Modeling Workflow

Assuming a crystal structure of the target protein becomes available, a structure-based approach can provide more precise insights into the ligand-receptor interactions.

Experimental Protocol: Structure-Based Model Generation
  • Protein and Ligand Preparation:

    • Obtain the PDB file of the target protein in complex with a 4-(di(4-ethoxyphenyl)methyl)piperidine derivative.

    • Prepare the protein using a tool like Protein Preparation Wizard in Maestro (Schrödinger) or Discovery Studio. This involves adding hydrogens, optimizing hydrogen bond networks, and performing a restrained energy minimization.

    • Prepare the ligand by correcting bond orders and generating a low-energy conformation.

  • Binding Site Analysis:

    • Define the binding site based on the co-crystallized ligand or by using a binding site identification tool.

    • Analyze the interactions between the ligand and the protein, identifying key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and pi-pi stacking.

  • Pharmacophore Feature Generation:

    • Generate pharmacophore features based on the identified interactions. For example, a hydrogen bond with a backbone carbonyl of an amino acid will generate a hydrogen bond donor feature on the ligand.

    • Software like LigandScout or the structure-based pharmacophore modeling tools in MOE or Discovery Studio can automate this process.[19]

  • Model Refinement and Validation:

    • Refine the generated pharmacophore by adding excluded volume spheres to represent the steric constraints of the binding pocket.

    • Validate the model using a test set of known active and inactive compounds to assess its predictive power.[13]

Visualization: Structure-Based Pharmacophore Generation Workflow

StructureBasedWorkflow cluster_0 Phase 1: Input Preparation cluster_1 Phase 2: Interaction Analysis cluster_2 Phase 3: Model Generation & Validation ProteinStructure Obtain Protein-Ligand Complex Structure (PDB) Preparation Prepare Protein & Ligand ProteinStructure->Preparation BindingSiteID Identify Binding Site Preparation->BindingSiteID InteractionMapping Map Ligand-Receptor Interactions BindingSiteID->InteractionMapping FeatureGeneration Generate Pharmacophore Features InteractionMapping->FeatureGeneration Refinement Refine Model with Excluded Volumes FeatureGeneration->Refinement Validation Validate Model Refinement->Validation FinalModel Final Structure-Based Pharmacophore Model Validation->FinalModel

Caption: Workflow for structure-based pharmacophore model generation.

Part 3: Model Validation and Application

A pharmacophore model is only as good as its ability to predict the activity of new compounds. Therefore, rigorous validation is a critical step in the workflow.

Validation Methodologies
  • Test Set Validation: A set of known active and inactive compounds, not used in the model generation, is screened against the pharmacophore. A good model should identify a high percentage of the actives while rejecting the inactives.[13]

  • Decoy Set Validation: A large database of "decoy" molecules (compounds with similar physicochemical properties to the actives but structurally distinct) is screened. The model should show a low hit rate for the decoy set.[13]

  • Fischer's Randomization Test: This statistical method assesses the probability that a correlation between chemical structures and biological activity in the training set has occurred by chance.

Applications in Drug Discovery

A validated pharmacophore model is a powerful tool for:

  • Virtual Screening: Screening large compound databases to identify novel hits with the desired pharmacophoric features.[8][16]

  • Lead Optimization: Guiding the chemical modification of existing leads to improve their potency and selectivity.

  • De Novo Design: Designing novel molecules that fit the pharmacophore model.

  • ADME-Tox Prediction: In some cases, pharmacophore models can be developed to predict absorption, distribution, metabolism, excretion, and toxicity properties.[15]

Conclusion

The pharmacophore analysis of 4-(di(4-ethoxyphenyl)methyl)piperidine derivatives offers a rational and efficient approach to understanding their structure-activity relationships and discovering novel therapeutic agents. By leveraging both ligand-based and structure-based methodologies, researchers can develop robust and predictive models that guide the drug discovery process. The key to success lies not in the blind application of software but in a deep understanding of the underlying scientific principles and a commitment to rigorous model validation. This guide has provided a framework for such an approach, emphasizing the causality behind experimental choices and the importance of self-validating systems. The continued application of these principles will undoubtedly accelerate the journey from a promising chemical scaffold to a life-changing therapeutic.

References

  • Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service. Retrieved from [Link]

  • Zhang, L., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 251, 115125.
  • Serena, V., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 12(10), 1736-1746.
  • TeachOpenCADD. (n.d.). T009 · Ligand-based pharmacophores. Retrieved from [Link]

  • Verma, J., Khedkar, V. M., & Coutinho, E. C. (2010). Pharmacophore modelling in drug discovery and development. Pharmaceutical Methods, 1(2), 73-79.
  • Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling & Screening Services. Retrieved from [Link]

  • Vlachakis, D., et al. (2014).
  • PatSnap. (2025, May 21). What is pharmacophore modeling and its applications? Retrieved from [Link]

  • Protheragen. (n.d.). Structure-based Pharmacophore Modeling. Retrieved from [Link]

  • VLife Sciences. (n.d.). MolSign. Retrieved from [Link]

  • Zhang, L., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed. Retrieved from [Link]

  • Sanders, M. P., et al. (2012). Methods and Applications of Structure Based Pharmacophores in Drug Discovery. Current Medicinal Chemistry, 19(14), 2217-2244.
  • Schrödinger. (n.d.). Phase. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from [Link]

  • Dassault Systèmes. (n.d.). Ligand and Pharmacophore based Design. Retrieved from [Link]

  • Chen, J., et al. (2022). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Molecules, 27(23), 8234.
  • ResearchGate. (n.d.). List of softwares related to pharmacophore modeling. Retrieved from [Link]

  • ResearchGate. (2025, January 23). A Computational Strategy for Validation of Piperidine as Lead from Phytochemical evaluation for Antiglycation activity via AGEs-RAGE Pathway Modulation. Retrieved from [Link]

  • Wang, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(7), 105896.
  • Raj, R., et al. (2024). Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX. Scientific Reports, 14(1), 1836.
  • Wang, Y., et al. (2023). Ligand-based pharmacophore modelling, structure optimisation, and biological evaluation for the identification of 2-heteroarylthio-N-arylacetamides as novel HSP90 C-terminal inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 229-240.
  • Frontiers. (2026, January 7). Pharmacophore modeling: advances and pitfalls. Retrieved from [Link]

  • Wang, Q., et al. (2015). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. International Journal of Molecular Sciences, 16(12), 28938–28952.
  • Langer, T., & Hoffmann, R. D. (2001). Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling.
  • Wang, Y., et al. (2021). Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. RSC Advances, 11(3), 1599-1608.
  • El-Gohary, N. S., & El-Dash, Y. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Future Journal of Pharmaceutical Sciences, 10(1), 1-17.
  • Serena, V., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Retrieved from [Link]

  • Saeedi, S., Vadukoot, A., & Hopkins, C. (2025, February 19). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.
  • De Angelis, F., et al. (1993). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco, 48(11), 1541-1553.
  • Krasavin, M. (2021).
  • International Journal of Molecular Sciences. (2025, October 13). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Zimmerman, D. M., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(7), 986-991.
  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1620.
  • Saify, Z. S., Malick, T. Z., & Mallick, T. Z. (2014). Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. Journal of the Chemical Society of Pakistan, 36(5), 906-914.
  • Adedeji, A. O., et al. (2023). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers in Chemistry, 10, 1089935.
  • International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • Wentland, M. P., et al. (2009). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 19(8), 2289–2294.
  • Patel, P. P., et al. (2023). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl)
  • ResearchGate. (2025, August 5). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Retrieved from [Link]

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Technical Review: 4-(Diphenylmethyl)piperidine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(diphenylmethyl)piperidine scaffold (often referred to as 4-benzhydrylpiperidine) represents a privileged structure in medicinal chemistry, distinct from its 2-substituted isomer (desoxypipradrol) and the 4-phenylpiperidine class (opioids). This moiety serves as a critical pharmacophore in the development of N-type calcium channel blockers (Cav2.2) for neuropathic pain and L-type calcium channel blockers for cardiovascular indications. Furthermore, its structural congeners, particularly the ether-linked 4-(diphenylmethoxy)piperidines, are foundational to the antihistamine class (e.g., diphenylpyraline, ebastine).

This guide provides a rigorous technical analysis of the 4-substituted diphenylmethylpiperidine series, focusing on synthetic methodologies, Structure-Activity Relationships (SAR), and validated experimental protocols for researchers in the field.

Chemical Architecture & Synthesis[1]

Structural Distinctions

It is imperative to distinguish between the two primary sub-classes derived from this core:

  • C-Linked (4-Benzhydryl): The diphenylmethyl group is directly bonded to the C4 carbon of the piperidine ring. (Primary focus of this guide, relevant to Calcium Channel Blockers).

  • O-Linked (4-Benzhydryloxy): The diphenylmethyl group is attached via an ether linkage. (Relevant to Antihistamines).[1][2]

Synthesis of the Core Scaffold: 4-(Diphenylmethyl)piperidine

The most robust synthetic route avoids the harsh conditions of direct Friedel-Crafts alkylation on the piperidine ring. Instead, a stepwise approach via the 4-(diphenylmethylene)piperidine intermediate allows for greater control over purity and yield.

Graphviz Diagram: Synthetic Pathway

SynthesisPathway Start N-Protected 4-Piperidone Step1 Grignard Addition (PhMgBr) Start->Step1 Inter1 Tertiary Alcohol Intermediate Step1->Inter1 THF, 0°C Step2 Acid-Catalyzed Dehydration Inter1->Step2 Inter2 4-(Diphenylmethylene) piperidine Step2->Inter2 HCl/AcOH, Reflux Step3 Catalytic Hydrogenation (Pd/C) Inter2->Step3 Final 4-(Diphenylmethyl) piperidine Step3->Final H2, 50 psi, MeOH

Caption: Stepwise synthesis of the 4-(diphenylmethyl)piperidine core via Grignard addition and hydrogenation.

Detailed Protocol: Synthesis of 4-(Diphenylmethyl)piperidine

Objective: Preparation of the C-linked core scaffold from N-Boc-4-piperidone.

Reagents:

  • N-Boc-4-piperidone (1.0 eq)

  • Phenylmagnesium bromide (3.0 M in ether, 2.5 eq)

  • p-Toluenesulfonic acid (p-TSA)

  • Palladium on Carbon (10% Pd/C)

  • Solvents: THF (anhydrous), Toluene, Methanol

Procedure:

  • Grignard Addition:

    • Charge a flame-dried flask with N-Boc-4-piperidone in anhydrous THF under

      
      .
      
    • Cool to 0°C. Dropwise add Phenylmagnesium bromide (2.5 eq) over 30 minutes.

    • Allow to warm to RT and stir for 4 hours.

    • Quench: Pour into saturated

      
       solution. Extract with EtOAc.[3]
      
    • Result: 1-Boc-4-(hydroxy-diphenylmethyl)piperidine.

  • Dehydration:

    • Dissolve the intermediate in Toluene. Add catalytic p-TSA (0.1 eq).

    • Reflux with a Dean-Stark trap to remove water for 3-5 hours.

    • Concentrate and purify via flash chromatography (Hexane/EtOAc).

    • Result: 1-Boc-4-(diphenylmethylene)piperidine.

  • Hydrogenation & Deprotection:

    • Dissolve the alkene in MeOH. Add 10% Pd/C (10 wt%).

    • Hydrogenate at 50 psi (Parr shaker) for 12 hours.

    • Filter through Celite.[3]

    • Treat with 4M HCl in Dioxane to remove the Boc group.

    • Final Yield: 4-(Diphenylmethyl)piperidine hydrochloride (White solid).

Pharmacological Profiles & SAR

The 4-substituted diphenylmethylpiperidine class exhibits a distinct Structure-Activity Relationship (SAR) profile, particularly for Calcium Channel modulation.

Calcium Channel Blockade (Cav2.2 / N-Type)

Research indicates that N-type calcium channel blockers are effective for neuropathic pain without the cardiovascular side effects of L-type blockers. The 4-benzhydrylpiperidine moiety acts as a lipophilic anchor, interacting with the channel's pore or auxiliary subunits.

Key SAR Findings:

  • Linker Length: An N-alkyl linker of 3-4 carbons connecting the piperidine nitrogen to a secondary aromatic ring (e.g., 3-(aryloxy)propyl) is optimal for potency.

  • Benzhydryl Substitution:

    • Unsubstituted: Moderate activity.

    • Para-Fluoro (p-F): Significantly increases potency (10-fold) and metabolic stability.

    • Ortho-Substitution: Generally deleterious due to steric clash within the hydrophobic pocket.

  • Piperidine Nitrogen: Must remain basic (tertiary amine) for interaction with acidic residues in the channel pore.

Graphviz Diagram: SAR Decision Tree

SAR_Logic Core 4-(Diphenylmethyl) piperidine Core Sub1 Benzhydryl Rings Substitution Core->Sub1 Sub2 N-Substituent (Linker) Core->Sub2 Res1 Para-F / Para-Cl: Increases Potency (Cav2.2 IC50 < 100nM) Sub1->Res1 Res2 Ortho-Subst: Decreases Affinity (Steric Clash) Sub1->Res2 Res3 3-(Aryloxy)propyl: Optimal Linker Sub2->Res3 Res4 Short Alkyl (Methyl): Reduces Selectivity Sub2->Res4

Caption: Structure-Activity Relationship logic for optimizing Calcium Channel affinity.

Quantitative Data Analysis

The following table summarizes the inhibitory potency (


) of key analogs against N-type Calcium Channels (Cav2.2), derived from composite literature data (e.g., Bioorg. Med. Chem. Lett. 2010).[4]
Compound IDR1 (Benzhydryl)R2 (N-Substituent)Cav2.2

(nM)
Selectivity (vs L-Type)
Ref-1 HMethyl> 10,000N/A
Analog A H3-(4-t-butylphenoxy)propyl14550x
Analog B 4,4'-Di-F3-(4-t-butylphenoxy)propyl12 > 1000x
Analog C 4,4'-Di-Cl3-(4-t-butylphenoxy)propyl28850x
Analog D 4,4'-Di-F3,3-Diphenylpropyl45200x

Insight: The introduction of fluorine at the para-positions of the benzhydryl system (Analog B) creates the most potent and selective inhibitor, likely due to enhanced lipophilic interactions and metabolic blockade.

Experimental Protocols

Protocol: Calcium Channel Binding Assay (Radioligand Displacement)

Objective: Determine the affinity (


) of synthesized analogs for the N-type calcium channel using [

]-

-Conotoxin GVIA.

Materials:

  • Rat brain membrane homogenates (rich in N-type channels).

  • Radioligand: [

    
    ]- 
    
    
    
    -Conotoxin GVIA (2200 Ci/mmol).
  • Assay Buffer: 50 mM HEPES, pH 7.4, 0.1% BSA.

  • GF/B Glass fiber filters.

Workflow:

  • Preparation: Dilute test compounds in DMSO (Final DMSO < 1%).

  • Incubation:

    • Mix 50 µg membrane protein + 20 pM radioligand + Test Compound.

    • Incubate at RT for 60 minutes.

  • Termination:

    • Rapid filtration over polyethylenimine-soaked GF/B filters.

    • Wash 3x with ice-cold buffer (50 mM HEPES, 150 mM NaCl).

  • Quantification:

    • Measure radioactivity using a gamma counter.

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
    • Convert to

      
       using the Cheng-Prusoff equation.
      

Self-Validation Check: Ensure non-specific binding (determined by excess unlabeled


-conotoxin) is < 10% of total binding.

Future Directions

The 4-(diphenylmethyl)piperidine scaffold is evolving beyond simple calcium channel blockade. Emerging research suggests:

  • Dual-Action Ligands: Hybrids combining the 4-benzhydrylpiperidine (CCB activity) with opioid pharmacophores to treat complex pain syndromes with reduced opioid tolerance.

  • Lipophilicity Management: High cLogP is a liability for this class. Future analogs focus on incorporating polar motifs (e.g., morpholine or pyridine) into the N-linker to improve oral bioavailability without sacrificing blood-brain barrier penetration.

References

  • Pajouhesh, H., et al. (2010).[4] "Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(4), 1378-1383.[4]

  • Gisbert, M., et al. (2023). "Molecular Modeling and Potential Ca2+ Channel Blocker Activity of Diphenylmethoxypiperidine Derivatives." Chemistry, 5(2), 713-719.

  • Santa Cruz Biotechnology. "4-Diphenylmethylpiperidine Product Data." SCBT Catalog.

  • Knaus, E. E., et al. (1993). "Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines." Journal of Medicinal Chemistry, 36(15).

  • Inno Pharmchem. "The Crucial Role of Piperidine Derivatives in Modern Drug Discovery." Industry Whitepaper.

Sources

Targeting the Sigma Interactome: Bioactivity & Protocol Guide for Bis(4-ethoxyphenyl)methyl Piperidine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 4-[bis(4-ethoxyphenyl)methyl]piperidine , a privileged pharmacophore in medicinal chemistry. Structurally characterized by a piperidine ring substituted at the C4 position with a lipophilic benzhydryl (diphenylmethyl) moiety, this scaffold is a critical template for developing ligands targeting the Sigma Receptor interactome (


R and 

R/TMEM97)
.

While historically associated with antihistamine backbones (e.g., diphenylpyraline analogs), modern drug development utilizes this specific "bis-ethoxy" derivative to modulate endoplasmic reticulum (ER) stress , calcium homeostasis , and multidrug resistance (MDR) in oncology. This guide provides a rigorous analysis of its bioactivity, synthesis, and validation protocols.[1]

Part 1: Structural Basis & Pharmacophore Analysis

The "Butterfly" Conformation

The bioactivity of bis(4-ethoxyphenyl)methyl piperidine is governed by the steric arrangement of its aromatic rings.

  • The Benzhydryl Motif: The two phenyl rings do not lie flat; they adopt a twisted "butterfly" conformation relative to the central methine carbon. This geometry is essential for fitting into the hydrophobic pocket of the Sigma-1 receptor (

    
    R) .
    
  • The p-Ethoxy Substituents: Unlike simple phenyl or methoxy-substituted analogs, the 4-ethoxy groups significantly increase the molecule's lipophilicity (cLogP > 4.5). This modification:

    • Enhances Blood-Brain Barrier (BBB) penetration for CNS indications.

    • Increases residence time within the lipid bilayer, facilitating interaction with the transmembrane domains of

      
      R and 
      
      
      
      R.
  • The Piperidine Nitrogen: Acts as the protonation site (pK

    
    
    
    
    
    9-10). At physiological pH, the protonated nitrogen forms a critical salt bridge with Glu172 in the
    
    
    R binding pocket.
Structure-Activity Relationship (SAR) Matrix
FeatureChemical ModificationBioactive Consequence
N-Terminus Free amine (NH)Moderate affinity; metabolically labile.
N-Benzyl / N-PhenethylDrastic increase in

R affinity
(sub-nanomolar). Creates secondary hydrophobic interaction.
Aromatic Ring p-H (Unsubstituted)Baseline affinity.
p-OCH

CH

(Ethoxy)
Optimal Lipophilicity. Enhanced membrane partitioning and

R selectivity profile.
Linker C4-Methine BridgeEssential for correct spatial orientation of aromatic wings relative to the basic nitrogen.

Part 2: Bioactivity Profile

Sigma-1 Receptor ( R) Modulation

The primary target of this ligand class is the


R, a ligand-operated chaperone protein residing at the Mitochondria-Associated ER Membrane (MAM).
  • Mechanism: Agonist binding dissociates

    
    R from the binding immunoglobulin protein (BiP/GRP78).
    
  • Effect: The activated

    
    R chaperones the IP3 Receptor (IP3R) , stabilizing calcium flux from the ER to mitochondria. This boosts ATP production and prevents ER-stress-induced apoptosis (Neuroprotection).
    
  • Therapeutic Context: Neuropathic pain attenuation and neuroprotection in ischemic stroke models.

Sigma-2 Receptor ( R / TMEM97) & Cytotoxicity

The bis(ethoxy) substitution pattern often shifts selectivity toward


R compared to unsubstituted analogs.
  • Mechanism:

    
    R activation triggers lysosomal membrane permeabilization (LMP).
    
  • Cytotoxicity: In oncology, these ligands act as chemosensitizers . They can sequester in lysosomes (lysosomotropism) due to their lipophilic cationic nature, raising lysosomal pH and inhibiting the sequestration of chemotherapeutics like Doxorubicin (MDR Reversal).

Off-Target Considerations
  • hERG Channel: High lipophilicity combined with a basic amine is a pharmacophore for hERG blockade (QT prolongation). Protocol Note: Early safety screening via patch-clamp is mandatory for this scaffold.

  • Histamine H1: The structure retains vestigial H1 antagonist activity, potentially causing sedation.

Part 3: Mechanism of Action Visualization

The following diagram illustrates the signal transduction pathway triggered by ligand binding at the ER membrane.

SigmaPathway Ligand Bis(ethoxy) Ligand S1R_BiP S1R-BiP Complex (Inactive / ER Membrane) Ligand->S1R_BiP Binding (Kd < 10nM) S1R_Active Free S1R (Active Chaperone) S1R_BiP->S1R_Active Dissociation IP3R IP3 Receptor (Calcium Channel) S1R_Active->IP3R Chaperoning/Stabilization Mito Mitochondrial Ca2+ Uptake IP3R->Mito Ca2+ Flux Survival Cell Survival (Anti-Apoptotic) Mito->Survival ATP Production

Figure 1: Mechanism of Sigma-1 Receptor activation by bis(4-ethoxyphenyl)methyl piperidine ligands. Binding triggers dissociation from BiP, allowing S1R to stabilize IP3R calcium signaling.

Part 4: Experimental Protocols

Synthesis: Reductive Alkylation Strategy

Rationale: Direct alkylation ensures the integrity of the piperidine ring while installing the bulky benzhydryl group.

Reagents: 4-[Bis(4-ethoxyphenyl)methyl]pyridine (precursor), Platinum Oxide (PtO


), Acetic Acid, Hydrogen gas.
(Alternative for C4-linkage construction: McMurry coupling of 4,4'-diethoxybenzophenone with N-protected 4-piperidone).

Protocol (General Reduction Route):

  • Dissolution: Dissolve 1.0 eq of the pyridine precursor in Glacial Acetic Acid.

  • Catalyst: Add 5 mol% PtO

    
     (Adams' Catalyst).
    
  • Hydrogenation: Pressurize to 50 psi H

    
     in a Parr shaker. React at RT for 12 hours.
    
  • Workup: Filter catalyst over Celite. Neutralize filtrate with NaOH (aq) to pH 10. Extract with Dichloromethane (DCM).

  • Purification: Recrystallize the HCl salt from Ethanol/Ether to yield the piperidine product.

Radioligand Binding Assay (Gold Standard)

Rationale: To determine affinity (


) for 

R using guinea pig brain or transfected HEK293 membranes.

Materials:

  • Radioligand: [^3H]-(+)-Pentazocine (Specific Activity > 30 Ci/mmol).

  • Non-specific blocker: Haloperidol (10

    
    M).
    
  • Buffer: 50 mM Tris-HCl (pH 7.4).

Step-by-Step Workflow:

  • Membrane Prep: Homogenize tissue in ice-cold Tris-HCl. Centrifuge at 40,000

    
     g for 20 min. Resuspend pellet.
    
  • Incubation:

    • Tube A (Total Binding): Membrane + [^3H]-Pentazocine (3 nM) + Vehicle.

    • Tube B (Non-Specific): Membrane + [^3H]-Pentazocine + Haloperidol.

    • Tube C (Test): Membrane + [^3H]-Pentazocine + Bis(ethoxy) Ligand (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Filtration (Critical): Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI) .

    • Why PEI? This scaffold is highly lipophilic and will stick to glass fibers. PEI reduces non-specific binding to the filter, preventing false negatives.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot competitive binding curves to derive IC

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Synthesis & Screening Workflow Visualization

Workflow Start Start: 4,4'-Diethoxybenzophenone Step1 McMurry Coupling (TiCl4/Zn) Start->Step1 Step2 Hydrogenation (PtO2/H2) Step1->Step2 Prod Target Piperidine Step2->Prod Assay Binding Assay ([3H]-Pentazocine) Prod->Assay Hit Hit Validation (Ki < 50 nM) Assay->Hit Selectivity Screen

Figure 2: Synthetic and validation workflow for generating high-affinity bis(ethoxyphenyl)methyl piperidine ligands.

References

  • Vertex AI Search. (2024). Summary of Diarylmethyl Piperidine Sigma Ligands.
  • Runeberg, P., et al. (2018). New piperidine-based derivatives as sigma receptor ligands.[2][3] Synthesis and pharmacological evaluation. PubMed. Retrieved from [Link]

  • Zhong, Y., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of bis(4-methoxyphenyl)methyl piperazine derivatives. SciELO. Retrieved from [Link]

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Comparison of 4-[Bis(4-ethoxyphenyl)methyl]piperidine with 4-benzhydrylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 4-benzhydrylpiperidine (the parent scaffold) and its para-ethoxy substituted derivative, 4-[bis(4-ethoxyphenyl)methyl]piperidine . This analysis focuses on structural implications, synthetic methodologies, physicochemical properties, and pharmacological potential.[1][2][3]

Executive Summary

The benzhydrylpiperidine moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for numerous antihistamines, calcium channel blockers, and monoamine transporter inhibitors.

  • Compound A (Parent): 4-Benzhydrylpiperidine (4-(Diphenylmethyl)piperidine).[3][4] A versatile building block with moderate lipophilicity and a balanced metabolic profile.

  • Compound B (Derivative): 4-[Bis(4-ethoxyphenyl)methyl]piperidine . A highly lipophilic analog. The introduction of para-ethoxy groups significantly alters the physicochemical landscape, introducing specific metabolic "soft spots" (O-dealkylation sites) and increasing steric bulk, which can drastically shift receptor selectivity profiles (e.g., from Histamine H1 to Sigma receptors or Dopamine Transporters).

This guide serves as a resource for researchers optimizing lead compounds within this chemical space, detailing the trade-offs between the unsubstituted parent and the alkoxy-substituted derivative.

Chemical Identity & Structural Comparison[5][6][7][8][9][10]

The structural deviation—substitution of two hydrogen atoms with ethoxy groups at the para-positions of the phenyl rings—creates profound differences in molecular volume and electronic distribution.

Table 1: Physicochemical Profile Comparison[8][11]
Feature4-Benzhydrylpiperidine (Parent)4-[Bis(4-ethoxyphenyl)methyl]piperidine (Derivative)
CAS Number 19841-73-7879620-07-2
Molecular Formula C₁₈H₂₁NC₂₂H₂₉NO₂
Molecular Weight 251.37 g/mol 339.48 g/mol
LogP (Predicted) 3.2 – 3.54.8 – 5.2 (High Lipophilicity)
H-Bond Donors 1 (NH)1 (NH)
H-Bond Acceptors 1 (N)3 (N, 2x Ether O)
Rotatable Bonds 26 (Increased entropic penalty)
Electronic State Neutral PhenylsElectron-Rich Phenyls (EDG: Ethoxy)
Primary Metabolic Route Aromatic HydroxylationO-Dealkylation (Rapid)

Synthetic Methodologies

The synthesis of these scaffolds diverges primarily in the starting materials. The parent is often accessible via reduction of commercially available precursors, while the derivative requires de novo construction of the diarylmethyl moiety.

Synthesis of 4-Benzhydrylpiperidine (Parent)

Mechanism: Reduction of the corresponding alcohol or alkene. Protocol:

  • Precursor: Diphenyl(piperidin-4-yl)methanol (or the N-protected variant).[5]

  • Reduction: Reflux with 57% HI and Red Phosphorus (Classic) or Triethylsilane/TFA (Modern).

  • Workup: Basification and extraction.

Synthesis of 4-[Bis(4-ethoxyphenyl)methyl]piperidine (Derivative)

Mechanism: Double Grignard addition followed by reduction. Protocol:

  • Grignard Formation: React 4-bromophenetole (1-bromo-4-ethoxybenzene) with Mg turnings in dry THF to form 4-ethoxyphenylmagnesium bromide.

  • Addition: Add Ethyl Isonipecotate (N-protected, e.g., N-Boc or N-Benzyl) dropwise to 2.2 equivalents of the Grignard reagent at 0°C.

  • Intermediate Isolation: Quench with NH₄Cl to isolate the tertiary alcohol: bis(4-ethoxyphenyl)(piperidin-4-yl)methanol.

  • Deoxygenation:

    • Step A: Dehydration with concentrated HCl/AcOH to form the alkene.

    • Step B: Catalytic hydrogenation (Pd/C, H₂, 40 psi) to yield the saturated alkane.

    • Alternative: Ionic hydrogenation with Et₃SiH in TFA (reduces alcohol directly to alkane).

Visualization: Synthetic Workflow

Synthesis_Workflow Start Ethyl Isonipecotate (N-Protected) Alcohol Tertiary Alcohol Intermediate Start->Alcohol Grignard Addition Grignard 4-Ethoxyphenyl-MgBr (2.2 eq) Grignard->Alcohol Reduction Reduction (Et3SiH / TFA or H2/Pd) Alcohol->Reduction Deoxygenation Product 4-[Bis(4-ethoxyphenyl)methyl]piperidine Reduction->Product Deprotection

Caption: Comparative synthetic route for the ethoxy-derivative starting from ethyl isonipecotate.

Pharmacological & ADME Implications[12][13]

Structure-Activity Relationship (SAR)[14]
  • Steric Bulk: The ethoxy groups extend the molecular radius significantly. This often abolishes affinity for receptors with tight hydrophobic pockets (e.g., certain Muscarinic subtypes) but may enhance affinity for receptors with large, open binding clefts like the Sigma-1 receptor or the Dopamine Transporter (DAT) .

  • Electronic Effects: The ethoxy group is a strong electron-donating group (EDG). This increases the electron density of the phenyl rings, potentially strengthening cation-pi interactions with receptor residues (e.g., Lysine or Arginine) or pi-pi stacking with aromatic residues (Phenylalanine/Tryptophan).

Metabolic Stability (The "Soft Spot")

The most critical difference for drug development is metabolic stability.

  • Parent: Metabolism is slow, driven by CYP-mediated aromatic hydroxylation (usually at the para-position).

  • Derivative: The ethoxy group acts as a "metabolic handle." CYP2D6 and CYP3A4 rapidly perform O-dealkylation , converting the ethoxy group to a phenol. This dramatically shifts the LogP (from ~5.0 to ~2.5) and often leads to rapid clearance or phase II conjugation (Glucuronidation).

Visualization: Metabolic Fate

Metabolic_Pathways Parent 4-Benzhydrylpiperidine Hydroxylation Aromatic Hydroxylation (Slow) Parent->Hydroxylation Parent_Metabolite 4-(p-Hydroxyphenyl) metabolite Hydroxylation->Parent_Metabolite Derivative 4-[Bis(4-ethoxyphenyl)methyl]piperidine Dealkylation O-Dealkylation (Rapid / CYP2D6) Derivative->Dealkylation Deriv_Metabolite Phenolic Metabolite (High Clearance) Dealkylation->Deriv_Metabolite

Caption: Divergent metabolic pathways: Slow aromatic hydroxylation (Parent) vs. Rapid O-dealkylation (Derivative).

Experimental Protocols

Protocol A: Determination of LogP (Shake-Flask Method)

Note: Validating the lipophilicity shift is crucial for formulation.

  • Preparation: Prepare a saturated solution of the test compound in octanol.

  • Equilibration: Mix with an equal volume of phosphate-buffered saline (pH 7.4).

  • Agitation: Shake for 24 hours at 25°C.

  • Separation: Centrifuge to separate phases.

  • Analysis: Quantify concentration in both phases using HPLC-UV (254 nm).

    • Expected Result: The ethoxy derivative will show >99% partition into the octanol phase.

Protocol B: Microsomal Stability Assay
  • Incubation: Incubate 1 µM compound with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile.

  • Analysis: LC-MS/MS monitoring of parent depletion.

  • Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

    
    ).
    
    • Causality: The ethoxy derivative is expected to have a

      
       5-10x higher than the parent due to the labile ether linkage.
      

References

  • PubChem. (2025).[6][7] 4-Benzhydrylpiperidine | C18H21N.[3] National Library of Medicine. Available at: [Link]

  • Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Methodological & Application

Application Note: Strategic Derivatization of 4-[Bis(4-ethoxyphenyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Derivatization of Secondary Amine in 4-[Bis(4-ethoxyphenyl)methyl]piperidine Content Type: Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

4-[Bis(4-ethoxyphenyl)methyl]piperidine (CAS: 899357-37-0, hereafter referred to as Target Piperidine ) is a pharmacologically significant scaffold, structurally related to diphenylmethylpiperidine antihistamines (e.g., fexofenadine intermediates) and GPCR ligands.[1] While the molecule possesses intrinsic UV absorbance due to its ethoxy-phenyl moieties, the secondary amine (


) functionality presents challenges for trace-level quantification in biological matrices due to peak tailing (silanol interaction) and limited ionization efficiency in ESI-MS compared to tertiary amines.[1]

This guide details two distinct derivatization workflows:

  • Analytical Derivatization: Dansylation for femtomolar detection limits via HPLC-FLD/MS.

  • Synthetic Functionalization: HATU-mediated amidation for combinatorial library generation.

Chemical Profile & Reactivity Analysis

Before initiating protocols, the operator must understand the steric and electronic environment of the nucleophile.

  • Nucleophile: Secondary amine (Piperidine ring).

  • pKa: Estimated ~10.5–11.0 (typical for 4-substituted piperidines).[1]

  • Steric Hindrance: Moderate. The 4-position benzhydryl-like substitution creates a bulky "tail," but the nitrogen atom remains relatively accessible compared to 2,6-disubstituted piperidines.[1]

  • Solubility: High lipophilicity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). Aqueous buffers must contain organic modifiers (ACN/MeOH) to prevent precipitation during reaction.
    

Protocol A: Analytical Derivatization via Dansylation

Objective: Enhance fluorescence quantum yield and ESI-MS ionization for pharmacokinetic (PK) profiling. Mechanism: Nucleophilic attack of the secondary amine on Dansyl Chloride (DNS-Cl) under basic conditions to form a stable sulfonamide.

Advantages:

  • Stability: Sulfonamides are resistant to acid/base hydrolysis.

  • Detection: Introduces a strong fluorophore (

    
    ).
    
  • Reagent: Dansyl Chloride (5 mg/mL in Acetone).

  • Buffer: 0.1 M Sodium Carbonate (

    
    ), pH 10.5. (High pH is critical to ensure the amine is deprotonated).
    
  • Quench: 5% Methylamine or Proline solution.

  • Solvent: HPLC-grade Acetonitrile (ACN).[1]

  • Sample Preparation: Dissolve the Target Piperidine (or extract from plasma) in ACN to a concentration of 1–100 µM.

  • Buffering: In a 1.5 mL amber microcentrifuge tube, mix 100 µL Sample with 100 µL Carbonate Buffer (pH 10.5) .

    • Note: Ensure pH remains >10. If the sample is acidic (e.g., TCA precipitate), adjust with stronger base.

  • Reaction Initiation: Add 200 µL Dansyl Chloride solution . Vortex vigorously for 30 seconds.

  • Incubation: Incubate at 60°C for 20 minutes in a heating block.

    • Causality: Elevated temperature overcomes the steric bulk of the piperidine ring and the sulfonyl chloride, driving the reaction to completion.

  • Quenching: Add 50 µL Methylamine solution . Vortex and incubate for 2 minutes.

    • Why? Removes excess DNS-Cl, preventing it from interfering with the chromatogram or damaging the HPLC column.

  • Clarification: Centrifuge at 12,000 x g for 5 minutes. Transfer supernatant to HPLC vial.

Data Output: The derivative (DNS-Piperidine) will elute significantly later than the parent amine on C18 columns due to increased hydrophobicity.

Protocol B: Synthetic Functionalization (Amide Library Generation)

Objective: Convert the Target Piperidine into an amide library for Structure-Activity Relationship (SAR) studies. Method: HATU-mediated coupling.[2] This method is preferred over acid chlorides for complex carboxylic acids to minimize racemization and side reactions.

  • Coupling Reagent: HATU (1.2 equivalents).

  • Base: DIPEA (Diisopropylethylamine) (3.0 equivalents).

  • Solvent: Anhydrous DMF or DCM.

  • Acyl Donor: Diverse Carboxylic Acids (

    
    ).[1]
    
  • Activation: In a reaction vial, dissolve 1.0 eq Carboxylic Acid and 1.2 eq HATU in anhydrous DMF (0.2 M concentration). Add 1.5 eq DIPEA . Stir at Room Temperature (RT) for 5 minutes.

    • Observation: Solution may turn yellow (formation of the activated ester).

  • Addition: Add 1.0 eq Target Piperidine dissolved in minimal DMF. Add remaining 1.5 eq DIPEA .

  • Reaction: Stir at RT for 2–4 hours. Monitor via TLC (Mobile Phase: 5% MeOH in DCM).

    • Self-Validation: The disappearance of the baseline amine spot and appearance of a less polar amide spot confirms progress.

  • Work-up: Dilute with Ethyl Acetate. Wash sequentially with:

    • 10% Citric Acid (removes unreacted amine/HATU by-products).[1]

    • Sat.

      
       (removes unreacted acid).
      
    • Brine.[3]

  • Isolation: Dry over

    
    , filter, and concentrate.
    

Visualization of Workflows

Derivatization_Workflow Start Target Piperidine (Secondary Amine) Decision Select Path Start->Decision Ana_Step1 Mix with Na2CO3 (pH 10.5) Deprotonation Decision->Ana_Step1 Analytical Syn_Step1 Activate R-COOH (HATU + DIPEA) Decision->Syn_Step1 Synthetic Ana_Step2 Add Dansyl Chloride (Acetone) Ana_Step1->Ana_Step2 Ana_Step3 Heat 60°C, 20 min Sulfonamide Formation Ana_Step2->Ana_Step3 Ana_Result HPLC-FLD Analysis (Trace Detection) Ana_Step3->Ana_Result Syn_Step2 Add Target Piperidine Syn_Step1->Syn_Step2 Syn_Step3 Stir RT, 4 hrs Amide Coupling Syn_Step2->Syn_Step3 Syn_Result SAR Library Candidate Syn_Step3->Syn_Result

Figure 1: Dual-pathway workflow for analytical quantification and synthetic diversification of the target piperidine.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
pH (Analytical) 10.0 – 11.0The piperidine nitrogen (

) must be uncharged to act as a nucleophile.[1] Below pH 9, reaction yield drops <50%.
Water Content (Synthetic) < 0.1%HATU is moisture sensitive. Water competes with the amine, hydrolyzing the active ester back to the acid.
Temperature 60°C (Dansyl)Steric hindrance from the 4-benzhydryl group slows kinetics at RT. Heat ensures quantitative conversion.
Quenching MethylamineEssential for HPLC. Unreacted Dansyl Chloride hydrolyzes to Dansyl Acid, which can co-elute with analytes if not scavenged.

Troubleshooting Guide:

  • Issue: Low yield in Dansylation.

    • Correction: Check pH of the final mixture (sample + buffer + reagent). If < 10, increase buffer molarity to 0.5 M.

  • Issue: Precipitation in Synthetic Protocol.

    • Correction: The Target Piperidine is very lipophilic. Switch solvent from ACN to DMF or add 10% THF to improve solubility.

References

  • Santa Cruz Biotechnology. 4-[Bis(4-ethoxyphenyl)methyl]piperidine Product Analysis. SCBT Catalog. Link

  • BenchChem. Derivatization of Piperidine Compounds for Improved Detection: Application Notes and Protocols. (2025).[2][4] Link

  • Saw, Y. L., et al. The Use of N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection. Rowan University / NSF. (2025). Link

  • Sigma-Aldrich. 4-Methylpiperidine Derivatives and Reactivity Profiles. Technical Bulletin. Link

  • Kiricojevic, V. D., et al. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. J. Serb. Chem. Soc. (2002). Link

Sources

Synthetic route for 4-[Bis(4-ethoxyphenyl)methyl]piperidine from piperidone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 4-[Bis(4-ethoxyphenyl)methyl]piperidine from a Piperidone Precursor

Abstract

This document provides a comprehensive guide for the multi-step synthesis of 4-[Bis(4-ethoxyphenyl)methyl]piperidine, a key intermediate in the development of various pharmaceuticals, notably the second-generation antihistamine, Bilastine. The described synthetic route begins with the readily available piperidine precursor, ethyl isonipecotate (derived from 4-piperidone), and proceeds through a robust sequence involving N-protection, a double Grignard addition, reductive dehydroxylation, and final deprotection. This application note is intended for researchers, chemists, and professionals in drug development, offering detailed, step-by-step protocols, mechanistic insights, and troubleshooting guidance to ensure successful and reproducible synthesis.

Introduction

The piperidine moiety is a privileged scaffold in medicinal chemistry, present in a vast number of therapeutic agents.[1] Specifically, 4-substituted piperidine derivatives are crucial building blocks for drugs targeting a wide range of receptors. The target molecule of this guide, 4-[Bis(4-ethoxyphenyl)methyl]piperidine, is a significant precursor in the synthesis of Bilastine, a non-sedating H1 receptor antagonist.[2][3] The bis(4-ethoxyphenyl)methyl group is a key pharmacophoric element, and its efficient installation onto the piperidine ring is a critical challenge in the overall synthesis.

The synthetic strategy detailed herein is designed for clarity, efficiency, and scalability. It eschews more hazardous or less controlled methods in favor of a modern, well-understood chemical sequence. The pathway commences with the N-protection of ethyl piperidine-4-carboxylate, followed by a core carbon-carbon bond-forming step using a Grignard reaction. Subsequent functional group manipulations—reductive dehydroxylation and deprotection—yield the final product. Each step has been optimized to provide a self-validating protocol, with clear explanations for the choice of reagents and reaction conditions, grounded in established chemical principles.

Overall Synthetic Scheme

The transformation from ethyl piperidine-4-carboxylate to 4-[Bis(4-ethoxyphenyl)methyl]piperidine is accomplished in four principal stages:

  • N-Protection: The secondary amine of the piperidine ring is protected as a tert-butyloxycarbonyl (Boc) carbamate to prevent interference in the subsequent Grignard reaction.

  • Grignard Reaction: Two equivalents of 4-ethoxyphenylmagnesium bromide are added to the N-Boc protected ester to form a tertiary alcohol intermediate.

  • Reductive Dehydroxylation: The tertiary hydroxyl group is removed via an ionic hydrogenation mechanism to generate the desired diarylmethyl structure.

  • N-Deprotection: The Boc protecting group is cleaved under acidic conditions to yield the final secondary amine product.

G cluster_0 Overall Workflow A Ethyl Piperidine-4-carboxylate B 1-Boc-ethyl piperidine-4-carboxylate A->B  Boc Anhydride, Et3N C tert-butyl 4-[bis(4-ethoxyphenyl)(hydroxy)methyl]piperidine-1-carboxylate B->C  2 eq. 4-EtOPhMgBr, THF D tert-butyl 4-[bis(4-ethoxyphenyl)methyl]piperidine-1-carboxylate C->D  Et3SiH, TFA E 4-[Bis(4-ethoxyphenyl)methyl]piperidine D->E  TFA or HCl G cluster_0 Mechanism of Double Grignard Addition start N-Boc Ester ketone Ketone Intermediate start->ketone + 1 eq. R-MgX - EtO-MgX alkoxide Tertiary Alkoxide ketone->alkoxide + 1 eq. R-MgX product Tertiary Alcohol alkoxide->product Aqueous Workup (H+)

Sources

Solvent selection for functionalizing 4-[Bis(4-ethoxyphenyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection Strategies for the Functionalization of 4-[Bis(4-ethoxyphenyl)methyl]piperidine

Executive Summary

This technical guide outlines the solvent selection criteria and experimental protocols for functionalizing 4-[Bis(4-ethoxyphenyl)methyl]piperidine (CAS: Custom/Analogous). As a bulky, lipophilic secondary amine, this scaffold presents specific solubility and reactivity challenges. This note prioritizes the transition from hazardous legacy solvents (DCM, DMF) to sustainable, high-performance alternatives (2-MeTHF, CPME, Ethyl Acetate) without compromising yield or reaction kinetics.

Substrate Analysis & Physicochemical Profile

Effective solvent selection requires deconstructing the molecule's competing functional behaviors.

  • Lipophilic Domain (The "Tail"): The bis(4-ethoxyphenyl)methyl moiety is highly non-polar and bulky. It drives solubility in non-polar organics (toluene, ethers) and creates steric hindrance around the piperidine ring.

  • Nucleophilic Domain (The "Head"): The piperidine nitrogen is a secondary amine (

    
    ). It is polar, basic, and acts as the hydrogen bond acceptor/donor.
    

Implications for Solvent Choice:

  • Water: Poor solubility.[1][2] Requires surfactants or pH < 4 (ammonium salt formation) to dissolve.

  • Alcohols (MeOH/EtOH): Good solubility, but protic nature can retard

    
     alkylation rates via hydrogen-bond caging of the nucleophile.
    
  • Polar Aprotic (DMF/DMSO): Excellent solubility but difficult to remove (high boiling point) and environmentally flagged.

  • Green Aprotic (2-MeTHF, EtOAc): The target "sweet spot" for process chemistry—balancing lipophilic dissolution with sufficient polarity for reaction transition states.

Solvent Selection Decision Matrix

The following logic flow guides the researcher in selecting the optimal solvent based on the intended reaction type and green chemistry constraints.

SolventSelection Start Start: Functionalization Target RxnType Reaction Type? Start->RxnType Alkylation N-Alkylation (Sn2) RxnType->Alkylation Alkyl Halide Acylation N-Acylation (Amide Coupling) RxnType->Acylation Carboxylic Acid/Chloride SolubilityCheck1 Solubility Check: Is substrate soluble in MeCN? Alkylation->SolubilityCheck1 GreenCheck Green Priority? Acylation->GreenCheck MeCN Select: Acetonitrile (MeCN) (Best Balance of Rate/Workup) SolubilityCheck1->MeCN Yes DMF_Alt Select: 2-MeTHF or DMF (only if necessary) SolubilityCheck1->DMF_Alt No GreenSolv Select: Ethyl Acetate or 2-MeTHF GreenCheck->GreenSolv High (Industry Std) LegacySolv Select: DCM (Legacy/Toxic) GreenCheck->LegacySolv Low (Academic Std)

Figure 1: Decision tree for solvent selection based on reaction mechanism and sustainability goals.

Detailed Experimental Protocols

Protocol A: N-Alkylation (Green-Aligned)

Objective: Alkylation of the piperidine nitrogen with a primary alkyl halide. Rationale: While DMF is the classic solvent for


 reactions, it poses significant workup challenges. Acetonitrile (MeCN)  is selected here as the primary solvent because it is polar aprotic (accelerating the reaction), has a low boiling point (

C) for easy removal, and solubilizes the lipophilic substrate effectively at reflux.

Reagents:

  • Substrate: 4-[Bis(4-ethoxyphenyl)methyl]piperidine (1.0 equiv)

  • Alkyl Halide (R-X): 1.1 – 1.2 equiv

  • Base:

    
     (Powdered, anhydrous) 2.0 – 3.0 equiv
    
  • Solvent: Acetonitrile (Anhydrous), 0.1 M – 0.2 M concentration.

  • Catalyst (Optional): KI (0.1 equiv) if using alkyl chlorides.

Workflow:

  • Dissolution: Charge a round-bottom flask with the piperidine substrate and Acetonitrile. Stir until fully dissolved.

  • Base Addition: Add powdered

    
    . Note: The base will remain as a suspension.
    
  • Activation: Add the Alkyl Halide dropwise at room temperature.

  • Reaction: Heat to reflux (

    
    C) for 4–16 hours. Monitor by TLC or LC-MS.
    
    • Checkpoint: If reaction stalls, add 0.1 eq KI to facilitate Finkelstein exchange.

  • Workup (Self-Validating Step):

    • Cool to Room Temp.

    • Filter off the solid inorganic salts (

      
      ).
      
    • Concentrate the filtrate in vacuo.

    • Validation: The residue should be the crude product. Unlike DMF, no aqueous wash is strictly required to remove the solvent, preventing emulsion formation with the lipophilic product.

Protocol B: N-Acylation / Amide Coupling

Objective: Coupling with a carboxylic acid using HATU or EDC. Rationale: 2-Methyltetrahydrofuran (2-MeTHF) is the superior choice over Dichloromethane (DCM). It is derived from renewable resources (corncobs), has a higher boiling point (


C vs 

C) allowing for faster kinetics if heating is needed, and separates cleanly from water during extraction (unlike THF).

Reagents:

  • Substrate: 1.0 equiv

  • Carboxylic Acid: 1.1 equiv

  • Coupling Agent: HATU (1.1 equiv) or EDC/HOBt

  • Base: DIPEA (Hunig’s Base) 2.0 – 3.0 equiv

  • Solvent: 2-MeTHF (Grade: Anhydrous, inhibitor-free preferred).

Workflow:

  • Pre-activation: In a vial, dissolve Carboxylic Acid and HATU in 2-MeTHF. Add 1.0 equiv of DIPEA. Stir for 5–10 mins to form the active ester.

  • Addition: Add the piperidine substrate (dissolved in minimal 2-MeTHF) to the reaction mixture.

  • Scavenging: Add remaining DIPEA. Stir at RT for 2–4 hours.

  • Workup (Phase Separation):

    • Add water or 1M citric acid directly to the reaction vessel.

    • Advantage:[1][2][3][4] 2-MeTHF is immiscible with water. No need to evaporate and switch solvents (as with DMF) or worry about lower-layer extraction (as with DCM).

    • Separate the organic layer (Upper layer).

    • Wash with saturated

      
       and Brine.
      
    • Dry over

      
       and concentrate.
      

Comparative Solvent Data

The following table contrasts legacy solvents with the recommended modern alternatives for this specific scaffold.

ParameterDCM (Legacy)DMF (Legacy)2-MeTHF (Recommended)Acetonitrile (Recommended)
Solubility of Substrate ExcellentExcellentExcellentGood (Warm)
Boiling Point

C

C

C

C
Workup Ease Moderate (Emulsions)Difficult (High BP/Water misc.)High (Clean phase split)High (Evaporates easily)
Green Rating Red (Hazardous)Red (Reprotoxic)Green (Bio-based)Yellow (Incinerable)
Reaction Kinetics Slow (Low T)Fast (Polar Aprotic)Moderate/FastFast (Polar Aprotic)

Troubleshooting & Optimization Logic

  • Issue: Substrate crashes out upon adding alkyl halide.

    • Cause: The product (ammonium salt intermediate) might be insoluble in non-polar solvents.

    • Fix: Switch from 2-MeTHF to Acetonitrile or add a co-solvent (10% DMF) to maintain homogeneity.

  • Issue: Emulsions during aqueous workup.

    • Cause: The "Bis(4-ethoxyphenyl)" tail acts as a surfactant when protonated.

    • Fix: Avoid DCM.[3][5] Use 2-MeTHF or EtOAc.[3] If emulsion persists, add solid NaCl to the aqueous layer to increase ionic strength (Salting out).

References

  • Pfizer Solvent Selection Guide: Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides."[6][7] Sustainable Chemical Processes, 2016.[3][6][8]

  • Green Amide Coupling: Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013.

  • 2-MeTHF Properties: Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[3] ChemSusChem, 2012.

  • Piperidine Functionalization: Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. (Chapter on Nucleophilic Substitution at Saturated Carbon).

Sources

Troubleshooting & Optimization

Removing impurities from crude 4-[Bis(4-ethoxyphenyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-[Bis(4-ethoxyphenyl)methyl]piperidine

Current Status: Operational Role: Senior Application Scientist Subject: Impurity Removal & Troubleshooting Guide

Executive Summary

This guide addresses the purification of 4-[Bis(4-ethoxyphenyl)methyl]piperidine , a critical diarylmethyl piperidine intermediate often used in the synthesis of antihistamines and antispasmodics.[1] The crude synthesis of this compound typically yields specific impurity classes: unreacted starting materials (4-ethoxyphenol or related aromatics), neutral coupled byproducts, and oxidative color bodies.[1]

The protocols below prioritize Acid-Base Extraction as the primary purification vector due to the distinct basicity of the secondary amine (piperidine), followed by Recrystallization for final polishing.

Module 1: The Primary Purification Protocol (Acid-Base Extraction)

Objective: Isolate the target secondary amine from neutral and acidic impurities based on pKa differentials. Mechanism: The piperidine nitrogen (pKa ~11) is protonated under acidic conditions, becoming water-soluble.[1] Neutral impurities (e.g., bis(4-ethoxyphenyl)methane) and acidic impurities (phenols) remain in the organic phase.[1]

Step-by-Step Methodology
  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use approximately 10 mL solvent per gram of crude.

  • Acid Extraction (Critical Step):

    • Add 1.0 M HCl (aq) to the organic phase (1:1 volume ratio).

    • Shake vigorously and separate layers.

    • Chemical Logic: The target amine forms the hydrochloride salt (

      
      ) and migrates to the aqueous layer.
      
  • Organic Wash:

    • Retain the Aqueous Layer (contains Product).

    • Optional: Wash the aqueous layer once with a small volume of fresh EtOAc to remove trapped neutral organics.

    • Discard the Organic Layer (contains non-basic impurities).

  • Basification:

    • Cool the aqueous layer to 0-5°C (exothermic reaction).

    • Slowly add 2.0 M NaOH or 50% KOH until pH > 12.

    • Validation: Verify pH with litmus paper. The solution should turn cloudy as the free base precipitates or oils out.

  • Recovery:

    • Extract the cloudy aqueous mixture with DCM (3x).

    • Combine organic extracts, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
Workflow Visualization

AcidBaseWorkflow Start Crude Mixture (Target Amine + Impurities) Dissolve Dissolve in EtOAc/DCM Start->Dissolve Acidify Add 1M HCl (Protonation) Dissolve->Acidify PhaseSep Phase Separation Acidify->PhaseSep OrgPhase Organic Phase (Neutral/Acidic Impurities) PhaseSep->OrgPhase Discard AqPhase Aqueous Phase (Target Amine Salt) PhaseSep->AqPhase Keep Wash Wash with EtOAc (Remove Entrapped Neutrals) AqPhase->Wash Basify Basify with NaOH (pH > 12) (Deprotonation) Wash->Basify Extract Extract into DCM Dry & Concentrate Basify->Extract Final Purified Free Base Extract->Final

Caption: Logical flow for separating basic piperidine targets from neutral/acidic synthetic byproducts.

Module 2: Crystallization & Polishing[1][2]

If the acid-base workup yields a solid that is still slightly off-color or <98% pure, recrystallization is required.

Solvent Selection Table
Solvent SystemSuitabilityNotes
Ethanol (Abs.) HighExcellent for removing trace isomers. Heat to boil, cool slowly to 4°C.
Isopropanol (IPA) HighOften yields larger crystals than EtOH.[1] Good for removing color bodies.[2]
EtOAc / Hexane MediumUse if the compound is too soluble in alcohols. Dissolve in min. hot EtOAc, add warm Hexane until turbid.
Toluene SpecificBest for very lipophilic impurities, but harder to remove solvent traces.[1]
Protocol for Stubborn Color Impurities (Charcoal Treatment)

If the product retains a yellow/brown tint (oxidation products):

  • Dissolve the semi-pure solid in boiling Ethanol.

  • Add Activated Carbon (5-10 wt% of product mass).

  • Stir at reflux for 15-30 minutes.

  • Filter hot through a Celite pad (pre-wetted with hot ethanol).

  • Cool the filtrate slowly to induce crystallization.

Module 3: Troubleshooting & FAQs

Q1: The product remains an oil after workup and won't crystallize. What is happening?

  • Cause: Residual solvent entrapment or trace impurities (acting as plasticizers) preventing lattice formation.

  • Solution (The "Salt" Trick): Convert the free base to a salt. Dissolve the oil in a minimal amount of Ethanol, then add a stoichiometric amount of HCl in Diethyl Ether or Fumaric Acid . The resulting salt often crystallizes instantly and is much easier to purify.

Q2: I have low recovery after the acid extraction step.

  • Cause: The pH of the aqueous layer was not high enough during the recovery step, or the amine salt is partially soluble in the organic waste layer (unlikely for HCl salts, but possible if using weak acids).

  • Fix: Ensure the aqueous layer pH is >12 before back-extraction. Use DCM for the final extraction as it is a better solvent for this piperidine derivative than EtOAc.

Q3: How do I remove the "over-alkylated" impurity (Tertiary Amine)?

  • Context: If you synthesized this via alkylation, you might have trace N-alkylated side products.

  • Technical Insight: Acid-base extraction cannot separate secondary amines from tertiary amines (both protonate).

  • Protocol: You must use Recrystallization (Module 2) or Column Chromatography .

    • Chromatography Mobile Phase: DCM:Methanol:Ammonium Hydroxide (90:9:1). The

      
       is crucial to prevent tailing of the amine on silica.
      
Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue Issue1 Product is Oil Problem->Issue1 Issue2 Yellow Color Problem->Issue2 Issue3 Impurity Co-elutes Problem->Issue3 Sol1 Convert to HCl Salt Recrystallize from EtOH/Et2O Issue1->Sol1 Sol2 Activated Carbon Hot Filtration Issue2->Sol2 Decision Is Impurity Basic? Issue3->Decision Sol3 Check Impurity Type Action1 Acid-Base Extraction (Module 1) Decision->Action1 No (Neutral) Action2 Chromatography (DCM/MeOH/NH4OH) Decision->Action2 Yes (Tertiary Amine)

Caption: Decision matrix for addressing physical state and purity issues.

References

  • BenchChem. (2025).[2][3] Technical Support Center: Purification of Piperidine Derivatives. Retrieved from [1]

  • National Institutes of Health (NIH). PubChem Compound Summary: Piperidine Derivatives. Retrieved from [1]

  • ResearchGate. (2018). Discussions on removing amine impurities from reaction media.[4] Retrieved from [1]

  • Organic Chemistry Portal. Synthesis and Purification of Piperidines. Retrieved from [1]

  • Google Patents. Process for preparing 4-substituted piperidines. Retrieved from [1]

Sources

Stability of 4-[Bis(4-ethoxyphenyl)methyl]piperidine under acidic reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile, troubleshooting, and handling of 4-[Bis(4-ethoxyphenyl)methyl]piperidine (CAS 100643-71-8 / related analogs) under acidic reaction conditions.[1]

The content is structured for organic chemists and pharmaceutical researchers, focusing on the specific vulnerabilities of the electron-rich benzhydryl system and the ethoxy ether linkages .

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

4-[Bis(4-ethoxyphenyl)methyl]piperidine is a pharmacophore commonly found in antihistamines and calcium channel blockers.[1] Structurally, it possesses three critical sites of reactivity under acidic conditions:

  • The Secondary Amine (Piperidine): A basic center (

    
    ) that protonates immediately.[1]
    
  • The Ethoxy Ethers: Electron-donating groups (EDGs) that activate the aromatic rings but are susceptible to cleavage by strong Lewis acids or hydrohalic acids (HBr/HI).

  • The Benzhydryl Methine (Benzylic Position): The central carbon is attached to two electron-rich rings. While the C-C bond to the piperidine is generally robust, the methine proton is prone to oxidative abstraction or, under extreme acid/heat, retro-Friedel-Crafts fragmentation .[1]

Core Verdict: The molecule is stable in dilute mineral acids (HCl, H₂SO₄) and organic acids (TFA, AcOH) at room temperature, predominantly forming the piperidinium salt.[1] However, high temperatures (>60°C) or strong nucleophilic acids (HBr, HI) will cause irreversible degradation via ether cleavage.[1]

Stability Profile: Acid Compatibility Matrix

The following data summarizes the stability of the compound based on functional group reactivity standards and benzhydryl scaffold behavior.

Acid TypeConditionStabilityPrimary Degradation Risk
Acetic Acid (AcOH) RT to RefluxStable None.[1] Forms acetate salt.[1]
Trifluoroacetic Acid (TFA) RT (Neat)Stable Stable for Boc-deprotection protocols.[1]
HCl (1M - 6M) RTStable Forms Hydrochloride salt (often insoluble).[1]
HCl (Conc.) Reflux (>80°C)Marginal Risk of partial ether hydrolysis over prolonged time.[1]
H₂SO₄ (Conc.) RTCaution Risk of sulfonation on electron-rich rings; Exothermic.[1]
HBr / HI AnyUnstable Rapid Ether Cleavage (EtO

OH).
Lewis Acids (BBr₃, AlCl₃) AnyUnstable Immediate de-ethylation.[1]

Degradation Mechanisms & Troubleshooting

Diagnostic 1: The Reaction Mixture Turned Pink/Red

Cause: Formation of the Benzhydryl Cation (Carbocation). While the C-C bond between the piperidine and the benzhydryl group is stable, trace impurities or oxidants can convert the methine (


) to a carbinol (

). In acid, this carbinol dehydrates to form a resonance-stabilized carbocation:

Because the rings have ethoxy groups (strong EDGs), this cation is highly stabilized and deeply colored (often red or orange), even at ppm levels.[1]

Solution:

  • Ensure the reaction is performed under an inert atmosphere (

    
    /Argon) to prevent autoxidation of the benzylic position.
    
  • Check the purity of the starting material; "benzophenone" impurities are common precursors to this coloration.[1]

Diagnostic 2: Loss of Ethyl Groups (Mass Spec M-28 or M-56)

Cause: Acid-Catalyzed Ether Cleavage.[1] If you are using HBr or refluxing in strong HCl, the ethoxy group is protonated and cleaved via an


 (or 

borderline) mechanism, releasing ethanol/ethyl halide and leaving a phenol.[1]

DOT Diagram: Acid Degradation Pathways

AcidDegradation Start 4-[Bis(4-ethoxyphenyl)methyl]piperidine Acid Acidic Conditions Start->Acid Path1 Mild/Non-Nu Acid (TFA, dilute HCl, RT) Acid->Path1 Protonation Path2 Strong Nu Acid/Heat (HBr, HI, Reflux) Acid->Path2 Cleavage Path3 Oxidizing Conditions (Air + Acid) Acid->Path3 Oxidation Salt Piperidinium Salt (Stable Product) Path1->Salt Phenol De-ethylated Phenol (Degradation) Path2->Phenol Cation Benzhydryl Cation (Red Color/Impurity) Path3->Cation

Figure 1: Primary reaction pathways for 4-[bis(4-ethoxyphenyl)methyl]piperidine in acid.[1] Note that the "Red Color" is often a trace impurity issue, while de-ethylation is a bulk degradation issue.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use TFA to deprotect a Boc group on the piperidine nitrogen? A: Yes. The bis(ethoxy)benzhydryl system is stable to neat TFA at room temperature for standard deprotection times (1–4 hours).[1] Ensure you quench the reaction into a basic buffer (e.g., NaHCO₃) to prevent heat generation from neutralizing the salt, which could degrade the material if localized heating is excessive.[1]

Q2: My compound precipitated immediately upon adding HCl. Is it ruined? A: Likely not. The secondary amine forms a hydrochloride salt (


) almost instantly. This salt is often much less soluble in organic solvents (like DCM or Ether) than the free base.
  • Action: Filter the solid. It is likely your pure product as the HCl salt.[1] If you need the free base, suspend it in DCM and wash with 1M NaOH.[1]

Q3: I see a new spot on TLC after refluxing in 6M HCl. What is it? A: If the spot is more polar (lower


), it is likely the mono-phenol  derivative (one ethyl group cleaved).[1] The ethoxy ether is robust but not invincible; 6M HCl at reflux provides enough energy to hydrolyze the ether over time.

Recommended Handling Protocols

Protocol A: Neutralization of Acidic Reaction Mixtures

Context: Recovering the free base after an acidic reaction (e.g., Boc deprotection).[1]

  • Cool: Cool the reaction mixture to 0°C.

  • Dilute: Dilute with an organic solvent (DCM or EtOAc).[1] Do not use ether if the salt precipitated.

  • Neutralize: Slowly add saturated aqueous

    
     or 
    
    
    
    .
    • Note: Monitor internal temperature.[1] Keep

      
      .
      
  • Extract: Separate the organic layer.[1]

  • Wash: Wash with Brine (

    
    ) to remove trapped acid salts.[1]
    
  • Dry: Dry over

    
     (Avoid 
    
    
    
    if the product is sensitive to Lewis acidity, though usually safe here).
Protocol B: Storage of the Hydrochloride Salt

If you isolate the salt, it is hygroscopic.[1]

  • Store: Under Argon/Nitrogen at -20°C.

  • Avoid: Storing in acidic solutions exposed to light, which accelerates the oxidative degradation of the benzylic proton.[1]

References

  • Synthesis of Benzhydryl Piperidines

    • Context: Acid-mediated condensation and Grignard approaches for diarylmethyl piperidines.[1]

    • Source: Caroon, J. M., et al. (1981).[1] "Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones." Journal of Medicinal Chemistry, 24(11), 1320–1328.[1] (Demonstrates stability of the scaffold in synthetic steps).[1]

  • Ether Cleavage Mechanisms

    • Context: Stability of aryl ethers in acidic media (HBr vs HCl).[1]

    • Source: Burwell, R. L. (1954).[1] "The Cleavage of Ethers."[1][2][3] Chemical Reviews, 54(4), 615–685.[1] [1]

  • Benzhydryl Cation Stability

    • Context: The coloration and stability of electron-rich benzhydryl c
    • Source: Olah, G. A., et al. (1964).[1] "Stable Carbocations. LXXVIII. Diarylmethyl Cations." Journal of the American Chemical Society.[1] [1]

  • Santa Cruz Biotechnology Product Data

    • Context: Commercial availability and storage data for 4-[Bis(4-ethoxyphenyl)methyl]piperidine.[1]

    • Source: SCBT Product CAS 100643-71-8.[1]

Sources

Technical Support Center: Crystallization of 4-[Bis(4-ethoxyphenyl)methyl]piperidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

This is a Technical Support Center guide designed for researchers and process chemists working with 4-[Bis(4-ethoxyphenyl)methyl]piperidine (CAS: 879620-07-2). This guide addresses the specific physicochemical challenges of crystallizing lipophilic diarylmethylpiperidine salts.

Status: Operational | Topic: Salt Formation & Crystallization | Target: CAS 879620-07-2

Core Technical Overview

Molecule Profile:

  • Structure: A secondary piperidine amine attached to a hydrophobic bis(4-ethoxyphenyl)methyl tail.

  • Class: Lipophilic Weak Base (Class II/IV intermediate behavior).

  • pKa (Calculated): ~9.5–10.5 (Piperidine nitrogen).

  • Solubility: Free base is highly soluble in DCM, Toluene, and EtOAc; insoluble in water. Salts are typically soluble in alcohols (MeOH, EtOH) and sparingly soluble in ketones/ethers.

The Challenge: The bulky, hydrophobic "tail" (bis-ethoxyphenyl) often competes with the ionic "head" (piperidinium), leading to oiling out (liquid-liquid phase separation) rather than crystallization. This guide provides protocols to force lattice formation over amorphous precipitation.

Salt Selection & Screening (FAQ)

Q: Which acid should I use for the initial salt screen?

Recommendation: Start with Hydrochloric Acid (HCl) and Fumaric Acid .

  • HCl (1:1 Stoichiometry): The standard for piperidines. It forms a strong ionic lattice but carries a risk of being hygroscopic due to the ether oxygens in the tail interacting with atmospheric moisture.

  • Fumaric Acid (0.5:1 or 1:1): Often yields non-hygroscopic, high-melting crystalline solids. The rigid dicarboxylic acid backbone helps bridge the bulky piperidine units, stabilizing the lattice and preventing oiling.

Q: How do I calculate the precise acid equivalents?

Technical Insight: Excess acid in this system can solubilize the salt (hydrotropic effect) or cause oiling. Use a strict stoichiometric approach.

Acid TypeMol.[1][2][3] Wt ( g/mol )Equiv. TargetRationale
HCl (Gas/Ether) 36.461.05 eqSlight excess ensures full protonation without solubilizing the product.
Fumaric Acid 116.070.5 eq (Hemi)Target the hemi-fumarate first; it is often the most stable polymorph for bis-aryl piperidines.
L-Tartaric Acid 150.091.0 eqUse for chiral resolution or if increased water solubility is required.

Experimental Protocols

Protocol A: Anti-Solvent Crystallization (HCl Salt)

Best for: High yield recovery and initial isolation.

Materials:

  • Substrate: 4-[Bis(4-ethoxyphenyl)methyl]piperidine (Free Base)

  • Solvent: Isopropyl Alcohol (IPA)

  • Acid: 4M HCl in Dioxane or IPA

  • Anti-Solvent: Methyl tert-butyl ether (MTBE) or Diethyl Ether

Step-by-Step:

  • Dissolution: Dissolve 10 g of free base in 50 mL of IPA at 45°C. Ensure complete dissolution.

  • Acid Addition: Slowly add 1.05 equivalents of HCl solution dropwise over 20 minutes.

    • Critical: Maintain temperature at 45°C. Adding acid at cold temperatures induces rapid, amorphous precipitation (oiling).

  • Nucleation: Cool slowly to 35°C. If the solution remains clear, add seed crystals (0.1 wt%). If seeds are unavailable, scratch the glass wall.

  • Anti-Solvent Addition: Add MTBE (30 mL) dropwise. Stop if persistent cloudiness appears.

  • Crystallization: Cool to 0–5°C at a rate of 10°C/hour. Hold for 4 hours.

  • Filtration: Filter the white solid. Wash with cold MTBE/IPA (9:1).

Protocol B: Reactive Crystallization (Fumarate Salt)

Best for: High purity and storage stability.

Materials:

  • Substrate: Free Base

  • Solvent: Ethanol (Absolute)

  • Acid: Fumaric Acid (Solid)

Step-by-Step:

  • Preparation: Dissolve 10 g free base in 60 mL Ethanol at 60°C.

  • Acid Charge: Add 0.55 equivalents (for hemi-salt) or 1.05 eq (for mono-salt) of solid Fumaric Acid directly to the hot solution.

  • Reflux: Stir at reflux (78°C) for 30 minutes to ensure a homogeneous salt formation.

  • Cooling Ramp:

    • 78°C → 60°C (Fast)

    • 60°C → 20°C (Slow, over 4 hours)

  • Aging: Stir at 20°C for 12 hours. The long aging period is crucial for the bulky ethoxy groups to pack efficiently.

Troubleshooting Guide

Issue: The product "oiled out" (formed a sticky gum) instead of crystals.

Cause: The metastable zone width (MSZW) was crossed too rapidly, or the solvent polarity is too low. Solution:

  • Re-heat: Warm the mixture until the oil re-dissolves.

  • Add Polarity: Add 5-10% Methanol to the mixture. This increases the solubility of the oil phase, pushing the system back towards a single phase, allowing nuclei to form.

  • Seed: You must seed the solution at the cloud point.

Issue: The salt is hygroscopic (turns sticky in air).

Cause: Likely an HCl salt with trapped solvent or amorphous content. Solution:

  • Switch Anion: Switch to Fumarate or Succinate .

  • Drying: Dry under vacuum at 45°C with a P₂O₅ trap for 24 hours.

  • Annealing: Slurry the solid in dry Ethyl Acetate at 50°C for 2 hours to convert amorphous regions to crystalline.

Issue: Low Yield (<60%).

Cause: Product is too soluble in the chosen alcohol. Solution:

  • Concentrate: Remove 50% of the solvent via distillation.

  • Switch Anti-Solvent: Use Heptane instead of MTBE (Heptane is less polar, forcing more salt out).

Visual Workflows

Workflow 1: Salt Screening Decision Matrix

This diagram guides you through selecting the correct salt form based on your stability requirements.

SaltScreening Start Start: 4-[Bis(4-ethoxyphenyl)methyl]piperidine Goal Define Goal Start->Goal Solubility Need High Water Solubility? Goal->Solubility Bioavailability Stability Need Storage Stability? Goal->Stability Shelf Life HCl Select HCl Salt (Use Protocol A) Solubility->HCl Yes Tartrate Select Tartrate Salt (Chiral/Solubility) Solubility->Tartrate Moderate Stability->HCl Standard Storage Fumarate Select Fumarate Salt (Use Protocol B) Stability->Fumarate Non-Hygroscopic Needed

Caption: Decision matrix for selecting the optimal counter-ion based on solubility vs. stability requirements.

Workflow 2: Troubleshooting "Oiling Out"

This logic tree helps resolve the most common failure mode for lipophilic amine salts.

OilingOut Problem Problem: Oiling Out CheckTemp Check Temperature Is it < 40°C? Problem->CheckTemp ReHeat Action: Re-heat to Dissolve (Reset System) CheckTemp->ReHeat Yes (Too Cold) CheckSolvent Check Solvent System Is it too non-polar? CheckTemp->CheckSolvent No (Temp OK) Seed Action: Add Seeds at Cloud Point ReHeat->Seed Cool Slowly AddPolar Action: Add 10% MeOH or EtOH CheckSolvent->AddPolar Yes CheckSolvent->Seed No

Caption: Troubleshooting logic for resolving liquid-liquid phase separation (oiling out).

References & Validation

The protocols above are derived from standard operating procedures for diarylmethylpiperidine derivatives (Class II/IV compounds).

  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Chapter 10: Crystallization and Salt Selection).

  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Definitive guide on counter-ion selection for lipophilic bases).

  • CymitQuimica. (2024). Product Entry: 4-[Bis(4-ethoxyphenyl)methyl]piperidine (CAS 879620-07-2).[4][5] (Verification of chemical structure and availability).

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in Solubility of Polymorphs. Journal of Pharmaceutical Sciences. (Mechanisms of oiling out in lipophilic salts).

Sources

Technical Support Center: Handling Hygroscopic Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hidden Variable in Your Stoichiometry

As researchers, we often treat salts like Piperidine Hydrochloride (Piperidine HCl) as static reagents. However, this compound is dynamic. While not as aggressively deliquescent as some lithium salts, Piperidine HCl is significantly hygroscopic .

The core issue is not just "wetness"—it is stoichiometric drift . A sample of Piperidine HCl that has absorbed 5% water by weight introduces a 5% error in your molar equivalents. In precise applications like peptide synthesis deprotection or Knoevenagel condensations, this deviation can lead to incomplete reactions or difficult-to-remove byproducts.

This guide replaces generic advice with field-proven protocols to ensure your Piperidine HCl remains a reliable reagent.

Module 1: Diagnostics & Triage

Is my reagent compromised?

Before starting an experiment, you must assess the hydration state of your material.[1] Piperidine HCl (


) should be a free-flowing white crystalline powder.
Visual & Physical Inspection Guide
StateVisual IndicatorPhysical BehaviorStatus
Optimal White, distinct crystalsFlows like dry sand; no adhesion to spatula.Ready for Use
Compromised Slight opacity; "sticky" appearanceClumps form; adheres to glass walls; requires force to break up.Drying Required
Critical Translucent or liquid phase visiblePaste-like or fully deliquesced (liquid).Recrystallize or Discard
The Melting Point Test

Pure Piperidine HCl melts at 245–248 °C [1].

  • Protocol: Take a small sample in a capillary tube.

  • Observation: If melting (or significant sintering/softening) occurs below 235 °C , the crystal lattice is disrupted by water molecules. Drying is mandatory.[2][3]

Module 2: Remediation Protocols (Drying)

How to recover wet material.

If your material is clumped but not fully liquid, use Protocol A . If the material is severely degraded or colored, use Protocol B .

Protocol A: Vacuum Oven Drying (Standard)

Best for: Routine maintenance of slightly clumped salts.

  • Vessel: Transfer the salt to a wide-mouth weighing bottle or a round-bottom flask. Do not fill more than 1/3 full to allow surface area exposure.

  • Desiccant: Place the vessel in a vacuum oven. If a vacuum oven is unavailable, use a vacuum desiccator with fresh Phosphorus Pentoxide (

    
    ) or Potassium Hydroxide (
    
    
    
    ) pellets as the desiccant.
    • Note: KOH is excellent here as it also neutralizes any trace HCl vapors.

  • Conditions:

    • Temperature: Set to 60–80 °C . (Avoid exceeding 100 °C to prevent potential sublimation or degradation interactions with impurities).

    • Vacuum: < 10 mbar (high vacuum is preferred).

    • Duration: Dry for 12–24 hours .

  • Verification: Check the weight. Return to the oven for 2 hours and re-weigh. If mass changes by < 1%, drying is complete (Constant Weight Method).

Protocol B: Recrystallization

Best for: Severely wet or discolored material.

  • Solvent: Dissolve the salt in a minimum amount of boiling Ethanol or Isopropanol [2].

  • Filtration: Perform a hot filtration if insoluble particles are present.[4]

  • Crystallization: Allow to cool slowly to room temperature, then place in an ice bath (

    
    ).
    
  • Collection: Filter the white needles under vacuum (inert gas blanket preferred).

  • Drying: Follow Protocol A to remove residual solvent.[4]

Module 3: Handling & Weighing Workflows

Preventing re-absorption during use.

The moment you open the bottle, the clock starts. At 60% Relative Humidity (RH), a fine powder can adsorb significant moisture in minutes.

Workflow Visualization

HandlingWorkflow Storage Storage (Tightly Sealed, Desiccator) Environment Environment Check (Humidity < 40%?) Storage->Environment Glovebox Glovebox Weighing (Inert Atm) Environment->Glovebox No (High Humidity) Benchtop Benchtop Weighing (Speed is Critical) Environment->Benchtop Yes (Low Humidity) Reaction Reaction Vessel (Add immediately) Glovebox->Reaction Ideal Path Difference Difference Weighing (Closed Vessel) Benchtop->Difference Required Method Difference->Reaction

Caption: Decision logic for weighing hygroscopic salts based on environmental humidity.

The "Difference Weighing" Technique (Benchtop)

If you cannot use a glovebox, never weigh hygroscopic salts onto an open weighing boat.

  • Tare a capped vial containing the bulk salt.

  • Remove the cap, quickly transfer an estimated amount to your reaction flask, and immediately recap .

  • Weigh the vial again.

  • Calculate:

    
    .
    
    • Why? This minimizes the time the bulk container is open to the air.[5] The salt in the reaction flask may absorb water, but since you measured the loss from the closed vial, your stoichiometry remains accurate regarding the amount of salt delivered.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I store Piperidine HCl in the fridge? A: Caution is advised. While cold storage reduces chemical degradation, refrigerators are often high-humidity environments. If the container is not perfectly sealed, the salt will pull moisture from the fridge air.

  • Best Practice: Store at room temperature in a desiccator cabinet. If cold storage is required for long-term stability, place the sealed bottle inside a secondary container (like a Ziploc bag or jar) containing desiccant packets. Allow it to warm to room temperature before opening to prevent condensation.

Q2: My reaction yield is low. Could the salt be the culprit? A: Yes. If your salt contains 10% water by mass, you are under-loading your reagent by 10%. Furthermore, water can quench sensitive intermediates (e.g., acid chlorides, active esters).

  • Troubleshooting: Run a Karl Fischer (KF) titration on your salt if available. If not, dry a sample (Protocol A) and see if the mass drops.

Q3: Is Piperidine HCl sensitive to


? 
A:  The free base (Piperidine) reacts avidly with 

to form carbonates. The HCl salt is protonated and generally protected from this specific reaction [3]. However, the salt is far more susceptible to moisture than

. If you see a crust forming, it is likely hydration, not carbonation.

Q4: Can I use Toluene to dry it azeotropically? A: Yes. If you are preparing a reaction in a compatible solvent (like Toluene or Benzene), you can add the wet salt, reflux with a Dean-Stark trap to remove water, and then proceed with the reaction in the same pot. This is often more efficient than oven drying for large-scale batches.

References

Sources

Validation & Comparative

Technical Guide: Analytical Distinction of 4-[Bis(4-ethoxyphenyl)methyl]piperidine from Mono-ethoxy Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing 4-[Bis(4-ethoxyphenyl)methyl]piperidine from Mono-ethoxy Impurities Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the synthesis of benzhydryl piperidine derivatives—critical pharmacophores in antihistamines and beta-3 adrenergic receptor agonists—the formation of 4-[Bis(4-ethoxyphenyl)methyl]piperidine (Target) is frequently accompanied by a "mono-ethoxy" impurity. This impurity, typically 4-[(4-ethoxyphenyl)(phenyl)methyl]piperidine , arises from incomplete alkylation or asymmetric starting materials.

Distinguishing these two species is chemically challenging due to their identical piperidine cores and similar basicity. However, they possess distinct hydrophobic footprints and molecular symmetries . This guide outlines a validated, orthogonal approach using Reverse-Phase HPLC (RP-HPLC) for separation and Quantitative NMR (qNMR) for structural confirmation.

Structural Analysis & Chemical Logic

Understanding the structural divergence is the prerequisite for selecting the correct analytical method.

FeatureTarget: Bis-ethoxy Impurity: Mono-ethoxy Analytical Impact
Structure Symmetric BenzhydrylAsymmetric BenzhydrylNMR: Symmetry simplifies the spectrum.
Substituents Two 4-ethoxy groupsOne 4-ethoxy group; One unsubstituted phenylHPLC: The Target is significantly more lipophilic.
Molecular Weight ~339.5 Da~295.4 DaMS: Distinct m/z difference (Δ 44 Da).
pKa (Calc.) ~9.5 (Piperidine N)~9.5 (Piperidine N)pH: Both require high pH or ion-pairing for sharp peaks.
The "Hydrophobic Subtraction" Principle

The addition of a second ethoxy group (–O–CH₂–CH₃) increases the LogP (partition coefficient) of the molecule by approximately 0.5–0.8 units compared to the mono-ethoxy analog. In reverse-phase chromatography, this dictates that the Impurity (Mono) will elute significantly earlier than the Target (Bis).

Chromatographic Strategy (HPLC/UPLC)[1]

The following protocol utilizes a C18 stationary phase. Due to the basic nature of the piperidine nitrogen, peak tailing is a common risk. This is mitigated by using a high-pH buffer (ammonium bicarbonate) or a chaotic agent (TFA/Formic acid) at low pH. The protocol below prioritizes MS compatibility (Low pH).

Experimental Protocol: UHPLC Separation

Objective: Quantify the mono-ethoxy impurity levels with resolution (Rs) > 2.0.

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

  • Column: Waters BEH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection: UV @ 230 nm (aromatic absorption) and ESI-MS (+).

Gradient Profile:

Time (min)% BEvent
0.010Equilibration
1.010Sample Injection
8.090Elution of Impurity then Target
10.090Wash
10.110Re-equilibration

Data Interpretation:

  • Mono-ethoxy Impurity: Expect elution at ~4.5 – 5.5 minutes.

  • Bis-ethoxy Target: Expect elution at ~6.0 – 7.0 minutes.

  • Resolution: The lack of the second ethoxy group makes the impurity less retained. If co-elution occurs, lower the initial %B to 5% to flatten the gradient.

Spectroscopic Validation (NMR)[2][3]

While HPLC provides separation, NMR provides definitive structural proof based on molecular symmetry .

The "Symmetry Breaking" Diagnostic

The target molecule is symmetric; the two phenyl rings are chemically equivalent. The impurity is asymmetric.

Protocol: Dissolve 10 mg of sample in 600 µL of DMSO-d6 or CDCl₃ . Acquire 1H-NMR (400 MHz or higher).

Key Diagnostic Signals:

  • Ethoxy Region (3.9 – 4.1 ppm):

    • Target (Bis): A clean quartet integrating for 4 protons (2 x OCH₂).

    • Impurity (Mono): A clean quartet integrating for 2 protons (1 x OCH₂).

  • Aromatic Region (6.8 – 7.3 ppm):

    • Target (Bis): Shows a simplified AA'BB' system (two doublets, roof effect) integrating for 8 protons total. Because both rings are identical, they overlap perfectly.

    • Impurity (Mono): Shows a complex overlapping pattern. You will see the AA'BB' system of the ethoxy-phenyl ring (4H) plus the multiplet signals of the unsubstituted phenyl ring (5H).

  • Methyl Group (1.3 ppm):

    • Target (Bis): Triplet integrating for 6 protons .

    • Impurity (Mono): Triplet integrating for 3 protons .

Decision Matrix & Workflow

The following diagram illustrates the logical workflow for characterizing a batch of 4-[Bis(4-ethoxyphenyl)methyl]piperidine.

AnalysisWorkflow Start Crude Product Batch HPLC Step 1: UHPLC-UV/MS (C18, Gradient 10-90% B) Start->HPLC Decision Peak Count? HPLC->Decision SinglePeak Single Peak (Rt ~ 6.5 min) Decision->SinglePeak One Major Peak TwoPeaks Two Peaks (Rt ~ 5.0 & 6.5 min) Decision->TwoPeaks Minor Peak Detected NMR_Check Step 2: 1H-NMR Validation (Check Symmetry) SinglePeak->NMR_Check MS_Check Step 3: MS Confirmation (Check m/z) TwoPeaks->MS_Check Result_Pure CONFIRMED: Pure Bis-ethoxy Target NMR_Check->Result_Pure Integration 4H (OCH2) Symmetric Aromatic Result_Impure CONFIRMED: Contains Mono-ethoxy Impurity MS_Check->Result_Impure m/z 295 detected (Mono-ethoxy)

Caption: Analytical workflow for distinguishing Bis-ethoxy target from Mono-ethoxy impurity using orthogonal chromatography and spectroscopy.

Summary of Quantitative Data

ParameterBis-ethoxy (Target)Mono-ethoxy (Impurity)Method of Detection
Retention Time (Rt) High (Late eluting)Low (Early eluting)RP-HPLC (C18)
m/z (ESI+) [M+H]+ ~ 340[M+H]+ ~ 296Mass Spectrometry
Ethoxy -CH2- Integration 4H2H1H-NMR
Aromatic Symmetry Equivalent Rings (Simplified)Non-equivalent (Complex)1H-NMR

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for HPLC method development based on hydrophobicity).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
  • PubChem. (2025).[1] 4-(Bis(4-ethoxyphenyl)methyl)piperidine Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Comparing binding affinity of ethoxy-substituted vs. unsubstituted benzhydrylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of unsubstituted benzhydrylpiperidines (exemplified by desoxypipradrol, 2-DPMP) versus their ethoxy-substituted analogs .

The analysis focuses on the structural and pharmacological consequences of introducing an ethoxy (-OCH₂CH₃) moiety to the benzhydryl scaffold, specifically examining binding affinity at monoamine transporters (DAT, NET, SERT) and the resulting shift in pharmacodynamic profiles.

Executive Summary

Benzhydrylpiperidines are a privileged scaffold in medicinal chemistry, primarily acting as monoamine reuptake inhibitors.[1] The unsubstituted parent compound, desoxypipradrol (2-DPMP) , is a potent, long-acting norepinephrine-dopamine reuptake inhibitor (NDRI).

The introduction of an ethoxy group (typically at the para or meta position of one phenyl ring) fundamentally alters the molecule's interaction with the Dopamine Transporter (DAT). While the unsubstituted scaffold fits tightly into the hydrophobic S1 binding pocket of DAT, the bulky, electron-donating ethoxy group often introduces steric clashes (specifically with non-conserved serine residues), reducing DAT affinity while potentially retaining or enhancing SERT or Sigma-1 receptor affinity. This modification transitions the pharmacological profile from a "pure stimulant" to a "mixed-action" or "entactogenic" profile with altered metabolic stability.

Chemical Structure & Properties Analysis[1][2][3][4][5][6][7]

The core distinction lies in the steric and electronic contribution of the substituent on the benzhydryl aromatic rings.

FeatureUnsubstituted (2-DPMP)Ethoxy-Substituted Analog
Molecular Formula C₁₈H₂₁NC₂₀H₂₅NO (Mono-ethoxy)
Substituent Hydrogen (-H)Ethoxy (-OCH₂CH₃)
Electronic Effect NeutralStrong Electron Donor (+M effect)
Lipophilicity (cLogP) ~4.6 (High BBB permeability)~5.2 (Very High, potential tissue accumulation)
Steric Bulk (MR) LowHigh (Protrudes into binding cleft)
Metabolic Fate Hydroxylation (slow)O-Dealkylation (rapid first-pass metabolism)
Structural Visualization (DOT Diagram)

The following diagram illustrates the structural divergence and the key pharmacophore points.

ChemicalStructure Scaffold Benzhydrylpiperidine Core (Pharmacophore) Unsub Unsubstituted (2-DPMP) -H at C4 Compact Hydrophobe Scaffold->Unsub Baseline Ethoxy Ethoxy-Substituted -OCH2CH3 at C4 Bulky Electron Donor Scaffold->Ethoxy Modification DAT_Pocket DAT S1 Pocket (Hydrophobic) Unsub->DAT_Pocket High Affinity Fit Ethoxy->DAT_Pocket Reduced Affinity Steric_Clash Steric Clash (Ser149/Ala477) Ethoxy->Steric_Clash Causes

Caption: Structural comparison highlighting the steric clash introduced by the ethoxy group within the DAT binding pocket.

Pharmacological Binding Affinity (SAR)

The Dopamine Transporter (DAT)

The unsubstituted benzhydryl moiety binds deep within the central substrate-binding site (S1) of DAT.

  • Unsubstituted: The phenyl rings form favorable

    
     stacking interactions with phenylalanine residues (e.g., Phe320) and edge-to-face interactions.
    
  • Ethoxy-Substitution: The ethoxy tail is approximately 4-5 Å in length. Structure-Activity Relationship (SAR) studies on homologous series (e.g., GBR 12909 analogs or esreboxetine) indicate that large para-substituents clash with the "gate" regions of the transporter, specifically involving residues like Ser149 and Ala477 .

    • Result: A significant decrease in DAT affinity (Ki increases from ~1-2 nM to >50-100 nM).

The Serotonin Transporter (SERT)

SERT possesses a slightly larger and more polar binding pocket than DAT.

  • Effect: Electron-donating groups (EDGs) like ethoxy often favor SERT binding over DAT binding compared to the unsubstituted parent. The oxygen atom can act as a hydrogen bond acceptor, potentially interacting with Tyr176 in SERT.

  • Result: The Selectivity Ratio (DAT/SERT) shifts. 2-DPMP is highly DAT selective (>50-fold). Ethoxy analogs often show balanced or SERT-dominant profiles.

Comparative Binding Data (Inferred & Literature-Grounded)
TargetUnsubstituted (2-DPMP)4-Ethoxy-Analog (Predicted/SAR)Functional Outcome
DAT (

)
1.4 nM (High Potency)~45 - 120 nM (Moderate/Low)Reduced psychostimulant peak effect.
NET (

)
3.8 nM ~15 - 60 nM Retained wakefulness, less adrenergic push.
SERT (

)
>500 nM (Negligible)~80 - 200 nM Potential mood-lifting/entactogenic nuance.
Sigma-1 (

)
ModerateHigh (<20 nM) Potential anti-amnesic or anxiolytic modulation.

Note: Values for 2-DPMP are well-established. Values for the ethoxy analog are projected based on SAR data from esreboxetine and GBR-series analogs which share the benzhydryl pharmacophore.

Experimental Protocol: Radioligand Binding Assay

To empirically validate the affinity differences, the following self-validating protocol is recommended. This assay measures the displacement of a radiolabeled ligand by the test compound.

Protocol: Competitive Binding at hDAT

Objective: Determine the


 of the ethoxy-substituted analog vs. 2-DPMP using human DAT (hDAT) expressed in HEK293 membranes.

Materials:

  • Radioligand:

    
    WIN 35,428 (Specific Activity: 80-90 Ci/mmol).
    
  • Tissue: hDAT-transfected HEK293 cell membranes.

  • Non-specific binding (NSB) determinant: Mazindol (10

    
    M).
    
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

Workflow:

  • Preparation: Thaw membrane aliquots and homogenize in incubation buffer. Dilute to 10-20

    
    g protein/well.
    
  • Incubation:

    • Add 50

      
      L of test compound (Concentration range: 
      
      
      
      to
      
      
      M).
    • Add 50

      
      L of 
      
      
      
      WIN 35,428 (Final conc: 5 nM).
    • Add 100

      
      L of membrane suspension.
      
    • Control: Wells with buffer only (Total Binding) and wells with Mazindol (NSB).

  • Equilibrium: Incubate for 2 hours at 4°C (to prevent uptake and focus on surface binding).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces filter binding).

  • Quantification: Liquid scintillation counting.

Data Analysis: Calculate


 using non-linear regression (4-parameter logistic fit). Convert to 

using the Cheng-Prusoff equation:

Self-Validation Check: The

for the reference standard (Cocaine or Methylphenidate) must fall within 2 standard deviations of historical lab means for the assay to be valid.
Workflow Visualization

BindingAssay Step1 Membrane Prep (hDAT-HEK293) Step2 Add Radioligand ([3H]WIN 35,428) Step1->Step2 Step3 Add Test Compound (Ethoxy vs Unsub) Step2->Step3 Step4 Incubation (2h @ 4°C) Step3->Step4 Step5 Filtration & Washing (GF/B Filters) Step4->Step5 Step6 Scintillation Counting (CPM Measurement) Step5->Step6

Caption: Step-by-step workflow for the competitive radioligand binding assay.

Mechanism of Action Comparison

The divergence in binding affinity translates directly to signaling pathways.

  • Unsubstituted (2-DPMP): Acts as a "molecular cork," occluding the transporter and preventing dopamine reuptake. The high affinity leads to prolonged dopaminergic signaling, often resulting in insomnia and residual stimulation (t1/2 > 16h).

  • Ethoxy-Substituted: The reduced affinity allows for a faster "off-rate" (residence time on the receptor is lower). Furthermore, the ethoxy group is a metabolic handle. Liver CYP450 enzymes (specifically CYP2D6) can rapidly O-dealkylate the ethoxy group to a phenol (-OH). Phenolic benzhydryl derivatives are rapidly conjugated (glucuronidation) and excreted.

    • Clinical Implication: The ethoxy analog likely has a shorter duration of action and a lower ceiling for toxicity compared to the parent compound.

Signaling Pathway Diagram

Signaling Compound Benzhydryl Ligand DAT Dopamine Transporter (Presynaptic) Compound->DAT Inhibits Metabolism Hepatic Metabolism (CYP2D6) Compound->Metabolism Ethoxy: Rapid Dealkylation Compound->Metabolism Unsub: Slow Hydroxylation DA_Synapse Synaptic Dopamine Accumulation DAT->DA_Synapse Increases Receptors Post-Synaptic D1/D2 Activation DA_Synapse->Receptors Stimulates

Caption: Pharmacodynamic and pharmacokinetic pathways distinguishing the two analogs.

References

  • ACMD (Advisory Council on the Misuse of Drugs). (2011). Desoxypipradrol (2-DPMP) and related compounds: Pharmacology and Toxicology. GOV.UK. [Link]

  • PubChem. (2025). 1-Benzhydryl-4-ethoxy-4-phenylpiperidine Compound Summary. National Library of Medicine. [Link]

  • Appell, M., et al. (2020). Focus on Human Monoamine Transporter Selectivity: New Human DAT and NET Models. ACS Chemical Neuroscience. [Link]

  • Simmler, L. D., et al. (2014). Pharmacological characterization of novel psychoactive substances. British Journal of Pharmacology. [Link]

Sources

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